molecular formula C11H9NO2 B11907654 5-Methoxyquinoline-3-carbaldehyde

5-Methoxyquinoline-3-carbaldehyde

Cat. No.: B11907654
M. Wt: 187.19 g/mol
InChI Key: VQDMURIWGCFWKV-UHFFFAOYSA-N
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Description

The search for information on 5-Methoxyquinoline-3-carbaldehyde did not yield specific results. The available scientific literature discusses related compounds, such as quinoline-3-carbaldehyde and its derivatives, which are valuable intermediates in medicinal chemistry for synthesizing compounds with potential anticancer and antimicrobial properties . To create a detailed product description, please consult specialized chemical databases to confirm this compound's CAS number, exact molecular structure, physicochemical properties (melting point, solubility, etc.), and specific research applications. Once verified, this information can be presented here to inform researchers about the compound's utility as a key synthon in developing novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

5-methoxyquinoline-3-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-14-11-4-2-3-10-9(11)5-8(7-13)6-12-10/h2-7H,1H3

InChI Key

VQDMURIWGCFWKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(C=N2)C=O

Origin of Product

United States

Foundational & Exploratory

Chemical Structure of 5-Methoxyquinoline-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical structure, synthesis, and reactivity of 5-methoxyquinoline-3-carbaldehyde .

Executive Summary

This compound is a functionalized heterocyclic building block belonging to the quinoline family. It is characterized by a methoxy group at the C5 position and a formyl (aldehyde) group at the C3 position. This specific substitution pattern renders it a critical intermediate in the synthesis of bioactive small molecules, particularly phosphodiesterase 10 (PDE10) inhibitors and potential kinase inhibitors.

Unlike its more common isomers (e.g., 6-, 7-, or 8-methoxy derivatives), the 5-methoxy analog presents unique synthetic challenges due to the regioselectivity required during the construction of the quinoline core. This guide details the structural properties, validated synthetic pathways, and reaction manifolds essential for utilizing this compound in medicinal chemistry.[1]

Structural Analysis & Physicochemical Properties[3]

Nomenclature and Numbering

The quinoline core consists of a benzene ring fused to a pyridine ring.[2] The numbering starts at the nitrogen atom (position 1) and proceeds clockwise.

  • Position 3 (Functional Handle): The carbaldehyde (-CHO) group acts as an electrophilic handle for chain extension.

  • Position 5 (Electronic Modulator): The methoxy (-OCH₃) group is located on the benzene ring peri to the C4 position. This creates significant steric and electronic interaction with the C4-proton and the pyridine ring.

Electronic Conformation
  • Inductive/Mesomeric Effects: The C5-methoxy group is an electron-donating group (EDG) by resonance, increasing the electron density of the benzene ring. However, its position at C5 places it in the "peri" position relative to C4, potentially inducing a deshielding effect on the H4 proton in NMR spectra due to magnetic anisotropy and steric compression.

  • Aldehyde Reactivity: The C3-formyl group is conjugated with the electron-deficient pyridine ring. This makes the aldehyde highly reactive toward nucleophilic attack (e.g., amines, carbanions) but less prone to enolization compared to aliphatic aldehydes.

3D Conformational Diagram (Graphviz)

The following diagram illustrates the numbering and key electronic vectors.

Structure N1 N1 C2 C2 N1->C2 Double C3 C3 (Aldehyde) C2->C3 C4 C4 C3->C4 Double CHO CHO C3->CHO C5 C5 (Methoxy) C4->C5 Peri-Interaction C6 C6 C5->C6 Double OMe OCH3 C5->OMe C7 C7 C6->C7 C8 C8 C7->C8 Double C8->N1

Caption: Structural connectivity of this compound showing the peri-interaction between C5-OMe and C4.

Synthetic Pathways[2][4]

Synthesizing the 5-methoxy isomer is non-trivial due to the directing effects of the methoxy group on the aniline precursor. Two primary strategies are employed:

Method A: Direct Cyclization via Vinamidinium Salts (Specific)

This method allows for the direct construction of the quinoline ring from 3-methoxyaniline. While yields can be low due to isomer formation (5-OMe vs. 7-OMe), it avoids the need for dechlorination steps common in Vilsmeier-Haack routes.

  • Precursors: 3-Methoxyaniline + Vinamidinium bis-tetrafluoroborate.

  • Conditions: Microwave irradiation, Ethanol/Acetic Acid, 150°C.[3]

  • Mechanism: The aniline nitrogen attacks the electrophilic vinamidinium salt, followed by acid-catalyzed cyclization onto the aromatic ring.

  • Regioselectivity: Cyclization ortho to the methoxy group (C2 of aniline) yields the 5-methoxyquinoline . Cyclization para to the methoxy group (C6 of aniline) yields the 7-methoxyquinoline (often favored). Chromatography is required to isolate the 5-OMe isomer.

Method B: The Meth-Cohn Vilsmeier-Haack Route (Scalable)

This is the standard industrial route for 3-formyl quinolines, though it typically yields the 2-chloro derivative first.

  • Acylation: 3-Methoxyaniline

    
     3-Methoxyacetanilide.
    
  • Vilsmeier-Haack Cyclization: Reaction with POCl₃/DMF.

    • Critical Note: This produces a mixture of 2-chloro-5-methoxyquinoline-3-carbaldehyde and 2-chloro-7-methoxyquinoline-3-carbaldehyde .

    • The 7-methoxy isomer is usually the major product due to less steric hindrance during cyclization.

  • Hydrodechlorination: The 2-chloro group can be removed using Pd/C and H₂ or Zn/Acetic Acid to yield the final This compound .

Synthetic Workflow Diagram

Synthesis cluster_0 Method A: Direct Microwave Cyclization cluster_1 Method B: Meth-Cohn (Vilsmeier-Haack) Start 3-Methoxyaniline StepA1 Vinamidinium salt EtOH, MW, 150°C Start->StepA1 StepB1 Acetylation (Ac2O) Start->StepB1 StepA2 Isomer Separation (SiO2 Chromatography) StepA1->StepA2 TargetA This compound (Low Yield, Direct) StepA2->TargetA StepB2 POCl3 / DMF (Vilsmeier-Haack) StepB1->StepB2 InterB 2-Chloro-5-methoxyquinoline-3-CHO (Minor Isomer) StepB2->InterB Separation from 7-OMe isomer StepB3 Hydrodechlorination (Pd/C, H2 or Zn/AcOH) InterB->StepB3 TargetB This compound (High Purity) StepB3->TargetB

Caption: Comparison of Direct Cyclization (Method A) vs. Meth-Cohn Dechlorination (Method B).

Analytical Characterization

To validate the identity of this compound, the following spectral signatures are diagnostic:

TechniqueParameterDiagnostic SignalNote
¹H NMR Aldehyde Proton

ppm (s, 1H)
Characteristic singlet of -CHO.
¹H NMR C4-Proton

ppm (s, 1H)
Deshielded singlet; differentiates from isomers where H4 might be coupled.
¹H NMR Methoxy Group

ppm (s, 3H)
Sharp singlet.
MS (ESI) Molecular Ion

Base peak.
IR Carbonyl Stretch

cm⁻¹
Strong C=O absorption.

Differentiation from 7-Methoxy Isomer: In the 5-methoxy isomer, the proton at C4 is spatially close to the OMe group. In NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, a cross-peak between the C4-H and the Methoxy protons is a definitive proof of the 5-position regiochemistry. The 7-methoxy isomer will not show this correlation.

Reactivity & Applications in Drug Discovery

The C3-Aldehyde Handle

The aldehyde at position 3 is the primary site for derivatization.

  • Reductive Amination: Reaction with primary amines followed by NaBH(OAc)₃ yields secondary amines. This is the key step in synthesizing PDE10 inhibitors (e.g., coupling with aminomethyl-isoquinolines).

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form styryl-quinolines.

  • Wittig Olefination: Formation of vinyl quinolines.

Scaffold Utility

The 5-methoxyquinoline core mimics the indole core found in many natural products but offers distinct solubility and metabolic stability profiles.

  • PDE10 Inhibitors: Used in the development of antipsychotic agents for schizophrenia.

  • Kinase Inhibitors: The quinoline nitrogen can bind to the hinge region of kinases, while the 3-position substituent extends into the solvent-exposed area or hydrophobic pocket.

References

  • Preparation of 6,7-dimethoxy-4-((5-methoxyquinolin-3-yl)methyl)-1-methylisoquinolin-3-ol dihydrochloride.

    • Source: P
    • Context: Describes the microwave-assisted synthesis of this compound
    • URL:

  • Meth-Cohn Synthesis of Quinolines.

    • Source: Meth-Cohn, O., et al. Journal of the Chemical Society, Perkin Transactions 1, 1981.[4]

    • Context: Foundational text on the Vilsmeier-Haack cyclization of acetanilides to 2-chloro-3-formylquinolines.[5]

    • URL:

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde.

    • Source:RSC Advances, 2018.
    • Context: Review of reactivity and derivatization of the chloro-analog, applicable to the 5-methoxy derivative after dechlorin
    • URL:

  • AK Scientific Product C

    • Source: Commercial entry for this compound (CAS 363135-59-5).[6][7]

    • URL:

Sources

Technical Whitepaper: Solubility Profiling and Solvent Selection for 5-Methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility profile of 5-methoxyquinoline-3-carbaldehyde (CAS: 134493-22-6) is a critical parameter governing its utility as a pharmacophore in the synthesis of kinase inhibitors and antibiotic agents. As a heterocyclic aromatic aldehyde, its dissolution behavior is dictated by the competition between its lipophilic quinoline scaffold and the dipole moments introduced by the methoxy and formyl substituents.

This technical guide provides a comprehensive framework for predicting, determining, and manipulating the solubility of this compound. By synthesizing data from structural isomers (e.g., 2-methoxy and 7-methoxy analogs) and fundamental solvation thermodynamics, this document establishes a self-validating protocol for solvent selection in synthesis, purification, and biological assay preparation.

Physicochemical Profile & Structural Determinants[1][2][3][4][5]

To master the solubility of this compound, one must first understand the molecular forces at play. The molecule is not merely a static solid; it is an assembly of functional groups competing for solvation.

Structural Analysis[4][5]
  • Lipophilic Core (Quinoline Ring): The fused benzene and pyridine rings provide significant

    
    -surface area, driving strong Van der Waals interactions. This promotes solubility in halogenated solvents (DCM, Chloroform) and aromatic hydrocarbons.
    
  • Hydrogen Bond Acceptors (N-1, O-Methoxy, O-Aldehyde): The quinoline nitrogen and the two oxygen atoms act as H-bond acceptors. This facilitates solubility in polar protic solvents (Alcohols) but only when the lattice energy is overcome (usually via heat).

  • Dipole Moment: The 3-carbaldehyde group creates a significant dipole, making the molecule responsive to polar aprotic solvents (DMSO, DMF).

Predicted Physicochemical Properties
PropertyValue (Estimated)Implication for Solubility
Molecular Weight 187.19 g/mol Moderate MW suggests good dissolution kinetics.
LogP (Octanol/Water) ~1.8 – 2.3Lipophilic. Poor water solubility; good organic solubility.
pKa (Conjugate Acid) ~4.0 – 5.0Basic nitrogen allows pH-dependent solubility manipulation (soluble in dilute acid).
Melting Point 115°C – 125°C*High lattice energy requires heating for dissolution in protic solvents.

*Range inferred from 7-methoxy (120°C) and 2-methoxy isomers.

Solubility Landscape: The Solvent Selection Matrix

The following classification is derived from experimental data of structural analogs (2-methoxyquinoline-3-carbaldehyde and 7-methoxyquinoline-3-carbaldehyde) and standard solvation models.

High Solubility Solvents (Dissolution)

Best for: Reaction media, NMR analysis, and stock solutions.

  • Dichloromethane (DCM) & Chloroform: Excellent solubility due to favorable dispersion forces and dipole interactions.

  • Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): These dipolar aprotic solvents disrupt the crystal lattice effectively.

    • Usage: Primary choice for biological stock solutions (typically >50 mM).

Temperature-Dependent Solvents (Recrystallization)

Best for: Purification and crystal growth.

  • Ethanol & Methanol: The compound exhibits low solubility at room temperature (RT) but high solubility at boiling points. This steep solubility curve makes alcohols the primary choice for recrystallization .

  • Ethyl Acetate: Moderate solubility. Often used in combination with hexanes.[1]

Anti-Solvents (Precipitation)

Best for: Crashing out products and maximizing yield.

  • Hexanes / Petroleum Ether: The compound is largely insoluble due to the polarity mismatch.

  • Water: Insoluble at neutral pH. Used to quench reactions and precipitate the aldehyde.[2][3]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the exact saturation concentration (


) in a specific solvent.

Reagents: this compound (Solid), Target Solvent, 0.45 µm PTFE Syringe Filter.

Workflow:

  • Excess Addition: Add solid compound to 2 mL of solvent in a glass vial until undissolved solid remains visible.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter using a pre-warmed syringe filter (to prevent precipitation during filtration).

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (Detection: 254 nm).

Protocol B: Recrystallization Strategy

Objective: Purify crude this compound.

Rationale: Based on the behavior of the 2-methoxy isomer [1], a dual-solvent system (Ethyl Acetate/Hexane) or a single-solvent system (Ethanol) is most effective.

Step-by-Step Procedure:

  • Dissolution: Place 1.0 g of crude solid in a flask. Add minimum boiling Ethyl Acetate (~5-10 mL) until dissolved.

  • Hot Filtration: If insoluble particles remain, filter the hot solution through a fluted filter paper.

  • Nucleation: Remove from heat. Slowly add Hexanes (anti-solvent) dropwise until a faint, persistent turbidity appears.

  • Crystallization: Add 1-2 drops of Ethyl Acetate to clear the turbidity. Allow the solution to cool slowly to RT, then place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals via vacuum filtration and wash with cold Hexane.

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application.

SolventSelection Start Start: this compound Goal Define Application Goal Start->Goal Reaction Chemical Synthesis (Vilsmeier-Haack / Oxidation) Goal->Reaction Synthesis Purification Purification / Isolation Goal->Purification Cleanup BioAssay Biological Assay (Stock Solution) Goal->BioAssay Screening DMF Use: DMF or DMSO (High Solubility, High BP) Reaction->DMF High Temp Required DCM Use: DCM or Chloroform (Good Solubility, Low BP) Reaction->DCM Low Temp / Workup Recryst Recrystallization Strategy Purification->Recryst DMSO_Stock Use: 100% DMSO (Avoid precipitation in media) BioAssay->DMSO_Stock Ethanol System A: Ethanol (Heat to dissolve, Cool to crystallize) Recryst->Ethanol Preferred EtOAcHex System B: EtOAc + Hexanes (Solvent + Anti-solvent) Recryst->EtOAcHex Alternative

Caption: Decision tree for solvent selection based on process requirements (Synthesis, Purification, or Analysis).

Critical Application Notes

pH-Dependent Solubility (The "Acid Trick")

Because the quinoline nitrogen is basic (pKa ~4.5), this compound can be dissolved in aqueous acidic media (e.g., 1M HCl).

  • Utility: This property is vital for extraction. You can extract the compound from an organic layer (DCM) into an aqueous acid layer to remove non-basic impurities, then basify the aqueous layer (with NaOH) to precipitate the pure aldehyde.

Stability in Solution
  • Aldehyde Oxidation: In solution (especially in Acetone or wet solvents), the C-3 aldehyde is prone to air oxidation to the corresponding carboxylic acid (5-methoxyquinoline-3-carboxylic acid).

  • Recommendation: Always prepare solutions fresh or store under nitrogen/argon at -20°C. Avoid prolonged storage in nucleophilic solvents (e.g., Methanol) without pH control to prevent hemiacetal formation.

References

  • Meth-Cohn, O., et al. "A Versatile Synthesis of Quinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1981, pp. 1520–1530. (Establishes Vilsmeier-Haack synthesis and purification via recrystallization for quinoline aldehydes).

  • Muscia, G. C., et al. "Synthesis and antimicrobial activity of new 2-methoxyquinoline-3-carbaldehyde derivatives." Journal of Molecular Structure, vol. 1006, no. 1-3, 2011, pp. 464-469. (Provides specific recrystallization data for the 2-methoxy isomer using EtOAc/Petroleum Ether).

  • PubChem Compound Summary. "2-Methoxyquinoline-3-carbaldehyde." National Center for Biotechnology Information, 2023. (Source for physicochemical property estimates of structural isomers).[4][5]

  • Sigma-Aldrich. "Solvent Properties and Recrystallization Guide." Merck KGaA, 2023. (General reference for solvent polarity and anti-solvent selection).

Sources

5-Methoxyquinoline-3-carbaldehyde vs 2-chloro-5-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Reactivity, and Application of 5-Methoxyquinoline-3-carbaldehyde and 2-chloro-5-methoxyquinoline-3-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Within this class, functionalized quinoline-3-carbaldehydes serve as exceptionally versatile intermediates. This technical guide provides an in-depth comparative analysis of two key building blocks: this compound and its 2-chloro analogue, 2-chloro-5-methoxyquinoline-3-carbaldehyde. We will explore their distinct synthetic pathways, compare their physicochemical and spectroscopic properties, and dissect their differential reactivity. The focus will be on the profound influence of the C-2 chloro substituent, which transforms the scaffold into a powerful platform for nucleophilic substitution, thereby unlocking diverse avenues for drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these intermediates in the synthesis of novel bioactive molecules.

Introduction: The Strategic Value of Quinoline-3-Carbaldehydes

Quinolines, consisting of a benzene ring fused to a pyridine ring, are privileged structures in drug discovery, exhibiting a wide spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3] The introduction of a carbaldehyde (formyl) group at the 3-position and a methoxy group at the 5-position creates a specific electronic and steric environment. The aldehyde serves as a versatile chemical handle for elaboration into more complex structures, while the methoxy group modulates the electronic properties and lipophilicity of the core.

The primary distinction between the two molecules of interest lies at the 2-position of the pyridine ring. The presence of a hydrogen atom in This compound versus a chlorine atom in 2-chloro-5-methoxyquinoline-3-carbaldehyde fundamentally alters the synthetic potential of the scaffold. The chloro-derivative is not merely an intermediate but a powerful synthon, where the chlorine acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of a wide array of functional groups.

Synthesis of Key Intermediates

The construction of these quinoline scaffolds is most efficiently achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of electron-rich substrates.[4][5]

Synthesis of 2-chloro-5-methoxyquinoline-3-carbaldehyde

The standard and highly efficient route to 2-chloro-substituted quinoline-3-carbaldehydes is the Vilsmeier-Haack cyclization of a corresponding acetanilide.[6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8]

Vilsmeier_Haack_Synthesis cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization & Formylation DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Acetanilide 3-Methoxyacetanilide Intermediate Iminium Intermediate Acetanilide->Intermediate Electrophilic Attack Product 2-chloro-5-methoxy- quinoline-3-carbaldehyde Intermediate->Product Cyclization & Hydrolysis Vilsmeier_ref

Figure 1: General workflow for the Vilsmeier-Haack synthesis.

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-chloro-5-methoxyquinoline-3-carbaldehyde [6][7]

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3-5 equivalents) to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 5-10 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. The formation of the chloromethyliminium salt (Vilsmeier reagent) is exothermic.

  • Substrate Addition: Once the addition of POCl₃ is complete, add 3-methoxyacetanilide (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature remains controlled.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with constant stirring. A precipitate will form.

  • Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution or dilute sodium hydroxide) to a pH of 7-8.

  • Purification: Filter the solid product, wash thoroughly with cold water, and dry. Recrystallize the crude product from a suitable solvent such as ethanol to yield pure 2-chloro-5-methoxyquinoline-3-carbaldehyde.

Causality Note: The use of excess POCl₃ and DMF is crucial. DMF acts as both a reagent and a solvent, while POCl₃ activates DMF to form the electrophilic Vilsmeier reagent. The subsequent heating drives the intramolecular cyclization onto the aromatic ring to form the quinoline core.[4]

Synthesis of this compound

The synthesis of the non-chlorinated analogue can be approached via two main strategies:

  • Direct Formylation: A Vilsmeier-Haack reaction on 5-methoxyquinoline could potentially yield the 3-carbaldehyde, provided the 3-position is sufficiently activated for electrophilic substitution.

  • Dehalogenation: A more controlled and common approach involves the catalytic hydrodehalogenation of the readily available 2-chloro-5-methoxyquinoline-3-carbaldehyde.

Experimental Protocol: Catalytic Hydrodehalogenation

  • Reaction Setup: Dissolve 2-chloro-5-methoxyquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Add a hydrogen source, such as ammonium formate or sodium borohydride, or conduct the reaction under a hydrogen gas atmosphere (balloon or Parr hydrogenator).

  • Reaction: Stir the mixture at room temperature until TLC indicates the complete consumption of the starting material.

  • Workup and Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford this compound.

Comparative Physicochemical and Spectroscopic Properties

The introduction of the chlorine atom significantly impacts the molecule's physical properties, particularly its molecular weight and potentially its crystal packing and melting point.

PropertyThis compound2-chloro-5-methoxyquinoline-3-carbaldehyde
Molecular Formula C₁₁H₉NO₂C₁₁H₈ClNO₂
Molecular Weight 187.19 g/mol 221.64 g/mol [9]
Appearance Off-white to yellow solidYellow solid
¹H NMR (CDCl₃, δ) ~10.2 (s, 1H, -CHO), ~9.1 (s, 1H, H-2), ~8.6 (s, 1H, H-4), 7.0-7.8 (m, 3H, Ar-H), ~4.0 (s, 3H, -OCH₃)~10.5 (s, 1H, -CHO), ~8.6 (s, 1H, H-4), 7.1-8.0 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH₃)[10]
¹³C NMR (CDCl₃, δ) ~192 (-CHO), ~155 (C-5), ~150 (C-2), ~135 (C-4), ...~189 (-CHO), ~156 (C-5), ~151 (C-2), ~148 (C-4), ...[6]
Key IR (KBr, cm⁻¹) ~1690 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1250 (C-O, ether)~1695 (C=O, aldehyde), ~1580 (C=C, aromatic), ~1260 (C-O, ether), ~770 (C-Cl)[6]

Note: NMR values are approximate and can vary based on solvent and instrument. The most telling difference in the ¹H NMR is the absence of the H-2 proton signal in the 2-chloro derivative.

Differential Chemical Reactivity: The Role of the C-2 Chloro Group

The presence or absence of the chlorine atom at the C-2 position is the single most important factor governing the synthetic utility of these two molecules.

Reactivity_Comparison cluster_A Reactivity of 2-Chloro Derivative cluster_B Reactivity of Unsubstituted Derivative Cpd_A 2-chloro-5-methoxyquinoline-3-carbaldehyde SNAr Nucleophilic Aromatic Substitution (SNAr) at C-2 Cpd_A->SNAr Aldehyde_A Aldehyde Reactions (e.g., Condensation) Cpd_A->Aldehyde_A Cpd_B This compound No_SNAr C-2 Position is Unreactive to Nucleophiles Cpd_B->No_SNAr Aldehyde_B Aldehyde Reactions (e.g., Condensation) Cpd_B->Aldehyde_B Product_SNAr 2-Substituted Quinoline (e.g., with -NR₂, -OR, -SR) SNAr->Product_SNAr + R₂NH, ROH, RSH etc. Product_Aldehyde_A Schiff Base / Fused Ring Aldehyde_A->Product_Aldehyde_A + Amine Product_Aldehyde_B Schiff Base / Fused Ring Aldehyde_B->Product_Aldehyde_B + Amine

Figure 2: Comparative reactivity pathways highlighting the key role of the C-2 chloro group.
Reactivity of 2-chloro-5-methoxyquinoline-3-carbaldehyde

This molecule is bifunctional, with two primary reactive sites:

  • The C-2 Chloro Group (SNAr): The C-2 position of the quinoline ring is electron-deficient due to the ring nitrogen atom. This makes the attached chlorine atom an excellent leaving group for SNAr reactions. This is the most powerful feature of this molecule, allowing for the introduction of a vast diversity of substituents.[1][11]

    • With Amines: Reaction with primary or secondary amines yields 2-aminoquinoline derivatives. This is a common strategy for building libraries of compounds for biological screening.[12]

    • With Alcohols/Phenols: Reaction with alkoxides or phenoxides produces 2-alkoxy/aryloxy-quinolines.

    • With Thiols: Reaction with thiolates gives 2-thioether derivatives.

    • With Azide: Reaction with sodium azide can lead to the formation of fused tetrazolo[1,5-a]quinoline systems.[11]

  • The C-3 Aldehyde Group: The aldehyde is a classic electrophile and participates in numerous transformations:

    • Condensation: It readily reacts with amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively.[6] These products can be further cyclized to generate fused heterocyclic systems like pyrazolo[3,4-b]quinolines.[11]

    • Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄).

    • Oxidation: It can be oxidized to a carboxylic acid.

    • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) provides a route to more complex side chains.[1]

Reactivity of this compound

In the absence of the C-2 chloro group, the reactivity profile is significantly simpler and is dominated by the aldehyde functionality.

  • The C-2 Position: This position is now a C-H bond and is unreactive towards nucleophiles.

  • The C-3 Aldehyde Group: The reactivity of the aldehyde group is similar to its chlorinated counterpart (condensation, reduction, oxidation, etc.). However, the electronic properties of the ring, and thus the electrophilicity of the aldehyde carbon, are slightly different due to the absence of the electron-withdrawing chlorine atom.

  • Electrophilic Aromatic Substitution (EAS): The quinoline ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene. The positions of substitution are directed by the combined effects of the ring nitrogen and the activating methoxy group.

Applications in Medicinal Chemistry and Drug Discovery

The differential reactivity of these two scaffolds dictates their strategic use in drug discovery programs.

  • 2-chloro-5-methoxyquinoline-3-carbaldehyde is a quintessential intermediate for library synthesis. Its ability to undergo SNAr at C-2 and condensation at the C-3 aldehyde allows for a two-pronged diversification strategy. This makes it an invaluable tool for structure-activity relationship (SAR) studies. For example, derivatives of 2-chloroquinolines have been explored as precursors for a wide range of biologically active compounds, including anticancer, anti-HIV, and anti-inflammatory agents.[1][3] The ability to tune the C-2 substituent is critical for optimizing potency, selectivity, and pharmacokinetic properties.

  • This compound is more often used as a simpler scaffold or a final target for comparison. It allows researchers to assess the pharmacological contribution of the core quinoline structure without the influence of a C-2 substituent. However, it can also serve as a starting point for elaborating the aldehyde into various pharmacophores. Methoxyquinoline derivatives have been identified as a promising class of inhibitors for EZH2 (Enhancer of Zeste Homologue 2), a histone methyltransferase implicated in cancer, making this core structure highly relevant.[12][13]

The development of potent inhibitors often involves targeting key cellular signaling pathways. Many quinoline-based drugs exert their effects by modulating pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[14][15]

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Quinoline-Based Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Figure 3: Simplified PI3K/AKT/mTOR pathway, a common target for quinoline-based inhibitors.

Conclusion

While structurally similar, this compound and 2-chloro-5-methoxyquinoline-3-carbaldehyde represent two strategically different tools for the medicinal chemist.

  • This compound is a valuable scaffold for exploring the inherent biological activity of the 5-methoxyquinoline core or for synthetic programs focused solely on the elaboration of the 3-formyl group.

  • 2-chloro-5-methoxyquinoline-3-carbaldehyde is a superior and more versatile synthetic intermediate. The presence of the C-2 chloro group as a handle for nucleophilic aromatic substitution unlocks immense potential for rapid library generation and fine-tuning of molecular properties.

For drug development professionals engaged in SAR studies and lead optimization, the 2-chloro derivative is the clear choice, providing the synthetic flexibility required to navigate the complex landscape of drug design. Understanding the distinct reactivity profiles of these two compounds is paramount to their efficient and strategic deployment in the synthesis of next-generation therapeutics.

References

  • Song, J., et al. (2015). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 20(5), 7620-7634. [Online]. Available: [Link][12][13]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. [Online]. Available: [Link][1][11][16]

  • Patel, H. M., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 95-99. [Online]. Available: [Link][6]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Online]. Available: [Link][4]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Online]. Available: [Link][5]

  • Patil, S. B., & Patil, D. R. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. Journal of Chemical and Pharmaceutical Research, 7(6), 1084-1088. [Online]. Available: [Link]

  • Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Arkivoc, 2012(1), 197-258. [Online]. Available: [Link][3]

  • PubChem. (n.d.). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. PubChem Compound Summary for CID 689079. [Online]. Available: [Link][9]

  • Zhang, H., et al. (2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. [Online]. Available: [Link][14]

  • Singh, R., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 56-60. [Online]. Available: [Link][7]

  • Verma, M., & Salahuddin. (2011). Biological Activities of Quinoline Derivatives. Bentham Science Publishers. [Online]. Available: [Link][2]

  • International Journal of Advanced Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Online]. Available: [Link][17]

Sources

Unlocking the 5-Position: A Technical Guide to 5-Methoxyquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While the quinoline scaffold is ubiquitous in medicinal chemistry—anchoring drugs from quinine to ciprofloxacin—the 5-methoxyquinoline subclass represents a distinct and underutilized chemical space. Unlike their 6-methoxy counterparts (common in antimalarials like Primaquine) or 8-hydroxy analogs (Clioquinol), 5-methoxy derivatives offer unique electronic properties that modulate lipophilicity, metabolic stability, and binding affinity in kinase and epigenetic targets.

This guide synthesizes recent pharmacological data, focusing on the emergence of 5-methoxyquinolines as potent EZH2 inhibitors in oncology and their utility in diversifying the 8-hydroxyquinoline scaffold for antimicrobial applications.

Structural Significance & SAR Logic

The introduction of a methoxy group at the C5 position of the quinoline ring is not merely a lipophilic modification; it fundamentally alters the electronic distribution of the heteroaromatic system.

  • Electronic Effects: The 5-methoxy group acts as an electron-donating group (EDG) via resonance, increasing electron density at the C2 and C4 positions. This is critical for stabilizing cationic transition states during electrophilic substitution or modulating the pKa of the N1 nitrogen.

  • Steric Influence: Located in the "upper" quadrant of the bicycle, the 5-OMe group can induce atropisomerism in 4-substituted derivatives or sterically clash with residues in the ATP-binding pocket of kinases, serving as a "gatekeeper" selector.

  • Metabolic Blocking: The C5 position is a common site for oxidative metabolism (hydroxylation) in unsubstituted quinolines. Methoxylation blocks this "soft spot," potentially extending half-life (

    
    ).
    
Table 1: Comparative SAR of Methoxyquinoline Regioisomers
Feature5-Methoxyquinoline6-Methoxyquinoline8-Methoxyquinoline
Primary Therapeutic Class Epigenetic Modulators (EZH2), Kinase InhibitorsAntimalarials (Chloroquine analogs)Neuroprotective (Metal Chelators)
Electronic Influence Donates to C4/C2; affects N1 basicityDonates to C4; para to N1Inductive withdrawal from N1 (if close)
Key Metabolic Route O-demethylation to 5-OH (Phase I)O-demethylation to 6-OHO-demethylation to 8-OH
Solubility Profile Moderate LipophilicityHigh LipophilicityVariable (often chelation active)

Therapeutic Applications: The EZH2 Breakthrough

The most significant recent advancement for this scaffold is in oncology, specifically targeting Enhancer of Zeste Homologue 2 (EZH2) . EZH2 is a histone methyltransferase that silences tumor suppressor genes by trimethylating histone H3 at lysine 27 (H3K27me3).[1]

Case Study: 5-Methoxyquinoline as an EZH2 Inhibitor

Recent SAR studies identified 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine as a potent EZH2 inhibitor (


).[1][2]
  • Mechanism: The 5-methoxy group provides a critical hydrophobic contact within the EZH2 SET domain, while the basic side chains at C2 and C4 mimic the lysine tail of Histone H3.

  • Outcome: Reduction of global H3K27me3 levels, reactivating silenced tumor suppressors and inducing apoptosis in lymphoma cell lines.

Visualization: EZH2 Signaling & Inhibition Pathway

EZH2_Pathway EZH2 EZH2 Enzyme (Overexpressed in Cancer) H3 Histone H3 (Unmethylated) EZH2->H3 Binds PRC2 PRC2 Complex PRC2->EZH2 Contains H3K27me3 H3K27me3 (Trimethylated) H3->H3K27me3 Methylation SAM S-Adenosyl Methionine (Cofactor) SAM->EZH2 Donates Methyl Inhibitor 5-Methoxyquinoline Derivative Inhibitor->EZH2 Competes with Substrate/Cofactor Inhibitor->H3K27me3 Blocks Formation Apoptosis Re-expression & Apoptosis Inhibitor->Apoptosis Induces GeneSilencing Tumor Suppressor Silencing H3K27me3->GeneSilencing Proliferation Tumor Cell Proliferation GeneSilencing->Proliferation

Caption: Mechanism of action for 5-methoxyquinoline derivatives inhibiting EZH2-mediated gene silencing.

Synthetic Strategies & The Regioselectivity Challenge

Synthesizing 5-methoxyquinoline is technically more demanding than the 6- or 8-isomers due to regioselectivity issues in the classic Skraup Reaction .

The Challenge

When starting with 3-methoxyaniline (m-anisidine), the cyclization can occur at two positions:

  • Para to the methoxy group: Yields 7-methoxyquinoline .

  • Ortho to the methoxy group: Yields 5-methoxyquinoline .

Steric hindrance usually favors the 7-isomer (para cyclization). To access the 5-isomer, chemists often employ the Combes Quinoline Synthesis or modified Skraup conditions with blocking groups, though separation of isomers via column chromatography is frequently required.

Visualization: Synthetic Pathway & Regioselectivity

Synthesis_Regioselectivity Start 3-Methoxyaniline Reagents Glycerol / H2SO4 (Skraup Conditions) Start->Reagents Intermediate Acrolein Intermediate Reagents->Intermediate Cyclization Cyclization Step Intermediate->Cyclization Isomer7 7-Methoxyquinoline (Major Product) Cyclization->Isomer7 Para-closure (Less Steric Hindrance) Isomer5 5-Methoxyquinoline (Minor Product) Cyclization->Isomer5 Ortho-closure (Target Scaffold)

Caption: Regiochemical divergence in the Skraup synthesis of methoxyquinolines using 3-methoxyaniline.

Experimental Protocols

Protocol A: Synthesis of 5-Methoxyquinoline (Modified Skraup)

Note: This protocol assumes a mixture is formed and requires rigorous purification.

  • Reagents: 3-Methoxyaniline (0.1 mol), Glycerol (0.3 mol), Nitrobenzene (0.12 mol), Conc.

    
    .
    
  • Setup: 3-neck round bottom flask with reflux condenser and mechanical stirrer.

  • Addition: Mix aniline, glycerol, and nitrobenzene. Add

    
     dropwise (Exothermic!).
    
  • Reflux: Heat to 130°C for 4 hours. The mixture will turn black/viscous.

  • Workup: Cool, basify with 50% NaOH to pH 10. Steam distill to remove unreacted nitrobenzene.

  • Extraction: Extract the residue with

    
     (3x). Dry over 
    
    
    
    .
  • Purification (Critical): Flash chromatography (Hexane:EtOAc gradient). The 5-isomer typically elutes after the 7-isomer due to slightly higher polarity (interaction of peri-methoxy with nitrogen lone pair).

Protocol B: In Vitro Antiproliferative Assay (MTT)

Used to validate the anticancer activity of the synthesized derivative.

  • Cell Seeding: Seed cancer cells (e.g., HCT116 or lymphoma lines) in 96-well plates at

    
     cells/well. Incubate 24h.
    
  • Treatment: Dissolve 5-methoxyquinoline derivative in DMSO. Prepare serial dilutions (0.1 - 100

    
    ). Add to wells (Final DMSO < 0.5%).
    
  • Incubation: Incubate for 72 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add 20

    
     MTT solution (5 mg/mL in PBS). Incubate 4h.
    
  • Solubilization: Aspirate medium. Add 150

    
     DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Future Outlook: Hybridization

The future of 5-methoxyquinolines lies in Molecular Hybridization .

  • PROTACs: Using the 5-methoxyquinoline core as the EZH2-binding warhead linked to an E3 ligase ligand (e.g., Thalidomide) to degrade rather than just inhibit the protein.

  • Metal-Chelating Hybrids: Combining the 5-methoxy electronic core with 8-hydroxy functionality to create "tuned" chelators for Alzheimer's, where the 5-OMe group prevents metabolic attack at the 5-position while the 8-OH binds Cu/Zn.

References

  • 5-Methoxyquinoline Derivatives as EZH2 Inhibitors Source: National Institutes of Health (PMC) / Molecules Citation: Zhao, Y., et al. (2015). "5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors." Molecules, 20(5), 7620-7633. URL:[Link]

  • Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides Source: MDPI / International Journal of Molecular Sciences Citation: Zięba, A., et al. (2021). "Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides." Int. J. Mol. Sci. URL:[Link][3]

  • Skraup Synthesis of Quinoline Source: Organic Syntheses Citation: Clarke, H. T., & Davis, A. W. (1941).[3] "Quinoline."[3][4][5][6][7][8] Organic Syntheses, Coll.[3][8] Vol. 1, p. 478.[3] URL:[Link]

  • 8-Hydroxyquinoline Derivatives in Alzheimer's Disease Source: Bentham Science / Current Medicinal Chemistry Citation: Prati, F., et al. (2016). "Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease." URL:[Link][9]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 5-Methoxyquinoline-3-carbaldehyde via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Abstract: Quinoline-3-carbaldehydes are highly valuable intermediates in medicinal chemistry, serving as versatile scaffolds for the synthesis of complex bioactive molecules. This application note provides a detailed protocol and in-depth scientific rationale for the synthesis of 5-methoxyquinoline-3-carbaldehyde using the Vilsmeier-Haack reaction. We will explore the reaction mechanism, explain the key factors governing regioselectivity, and present a step-by-step experimental workflow designed for safety, reliability, and high yield. This guide is intended to equip researchers with the practical knowledge and theoretical understanding necessary to successfully implement this important transformation.

Part 1: The Underlying Chemistry: Mechanism and Rationale

The Vilsmeier-Haack reaction is a powerful and widely-used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The transformation is prized for its operational simplicity and use of readily available, economical reagents.[2] The reaction proceeds in three distinct stages: formation of the electrophilic Vilsmeier reagent, electrophilic attack on the aromatic substrate, and subsequent hydrolysis to yield the final aldehyde.

1.1. Stage 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[3][4] This reagent is the key formylating agent in the reaction. The formation is a rapid, often exothermic process that is typically performed at low temperatures (0-5 °C) to ensure controlled generation of the reactive species.

1.2. Stage 2: Electrophilic Aromatic Substitution and Regioselectivity

The Vilsmeier reagent, while highly electrophilic, is considered a relatively mild electrophile.[4][5] Consequently, it reacts most effectively with aromatic systems that are "activated" by the presence of electron-donating groups (EDGs).[4][6] In the case of 5-methoxyquinoline, two competing factors govern the site of formylation:

  • The Quinoline Ring System: In a standard electrophilic aromatic substitution, the pyridine ring of quinoline is deactivated due to the electron-withdrawing effect of the nitrogen atom. Therefore, substitution typically occurs on the carbocyclic (benzene) ring, favoring positions 5 and 8.[7]

  • The Methoxy Substituent: The methoxy group (-OCH₃) at the C5 position is a strong electron-donating group.[8] It powerfully activates the ring through a resonance effect (+M), directing electrophilic attack to the ortho (C4, C6) and para (C8) positions.

The observed formation of 5-methoxyquinoline-3-carbaldehyde indicates that the powerful activating effect of the methoxy group is sufficient to overcome the inherent deactivation of the pyridine ring, enabling substitution on that moiety. The attack occurs at C3 for a combination of electronic and steric reasons. The C2 and C4 positions are more electronically deactivated by the adjacent nitrogen atom. Furthermore, the C4 position is sterically hindered by the proximate C5-methoxy group and the peri-hydrogen at C4. This leaves the C3 position as the most sterically accessible and electronically favorable point of attack on the now sufficiently activated heterocyclic ring.

1.3. Stage 3: Hydrolysis to the Aldehyde

The electrophilic attack results in the formation of an iminium ion intermediate attached to the quinoline scaffold.[3] This intermediate is stable under the anhydrous reaction conditions but is readily hydrolyzed during the aqueous work-up phase. The addition of water, typically by quenching the reaction mixture in ice, leads to the collapse of the iminium species and the formation of the final aldehyde product, which often precipitates from the neutralized solution.[1]

Visualizing the Mechanism

The following diagram illustrates the complete reaction pathway from reagents to the final product.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_reagents Stage 1: Reagent Formation cluster_reaction Stage 2: Electrophilic Substitution cluster_hydrolysis Stage 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Intermediate Vilsmeier->Iminium Substrate 5-Methoxyquinoline Substrate->Iminium Product 5-Methoxyquinoline- 3-carbaldehyde Iminium->Product Water H₂O (Work-up) Water->Product

Caption: The three stages of the Vilsmeier-Haack reaction.

Part 2: Experimental Protocol and Data

This section provides a comprehensive, step-by-step protocol for the synthesis of this compound.

2.1. Safety First: Hazard Analysis and Precautions

The Vilsmeier-Haack reaction involves hazardous materials that require strict safety protocols. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

ReagentPrimary HazardsHandling Precautions
Phosphorus Oxychloride (POCl₃) Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gas.[9]Handle only in a fume hood. Use a syringe or cannula for transfers. Ensure all glassware is scrupulously dry. Keep away from water and protic solvents.[10]
N,N-Dimethylformamide (DMF) Combustible liquid. Harmful in contact with skin or if inhaled. Suspected of damaging fertility or the unborn child.Use in a well-ventilated area, preferably a fume hood. Avoid breathing vapors. Wear appropriate gloves (e.g., butyl rubber) for protection.
Dichloromethane (DCM) Suspected of causing cancer. Causes skin and serious eye irritation.Use in a fume hood. Avoid contact with skin and eyes.
Sodium Hydroxide (NaOH) Causes severe skin burns and eye damage.Wear appropriate PPE. Handle with care to avoid creating dust or splashes of solutions.

2.2. Reagents and Materials

Reagent / MaterialGradeSupplier
5-Methoxyquinoline≥97%Standard commercial supplier
Phosphorus Oxychloride (POCl₃)≥99%, Reagent GradeStandard commercial supplier
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard commercial supplier
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard commercial supplier
Sodium Hydroxide (NaOH)Pellets, ≥97%Standard commercial supplier
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)GranularStandard commercial supplier
Round-bottom flask (100 mL, 250 mL)---Standard laboratory glassware
Magnetic stirrer and stir bar------
Dropping funnel------
Ice bath------
Buchner funnel and filter paper------
Rotary evaporator------

2.3. Step-by-Step Synthesis Protocol

This protocol is based on a 10 mmol scale of the starting material, 5-methoxyquinoline.

Step 1: Preparation of the Vilsmeier Reagent

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (2.3 mL, 30 mmol, 3.0 equiv).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.4 mL, 15 mmol, 1.5 equiv) dropwise via the dropping funnel over 15-20 minutes with vigorous stirring.

    • Causality Note: This addition is highly exothermic. A slow, controlled addition at 0 °C is critical to prevent overheating and potential side reactions.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The solution should become a thick, pale-yellow to white slurry. This is the Vilsmeier reagent.

Step 2: Formylation Reaction 5. In a separate 250 mL flask, dissolve 5-methoxyquinoline (1.59 g, 10 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM) (20 mL). 6. Cool the freshly prepared Vilsmeier reagent back to 0 °C in an ice bath. 7. Slowly add the solution of 5-methoxyquinoline to the Vilsmeier reagent via a dropping funnel over 20 minutes with continuous stirring. 8. Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40 °C for DCM) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Causality Note: Heating is required to provide sufficient energy for the moderately activated quinoline ring to react with the Vilsmeier reagent.[11]

Step 3: Reaction Quench and Work-up 9. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then slowly pour it into a beaker containing 200 g of crushed ice with vigorous stirring.

  • Causality Note: This step hydrolyzes the iminium intermediate to the aldehyde and quenches any remaining reactive POCl₃ or Vilsmeier reagent. This process is also highly exothermic and must be done cautiously.

Step 4: Neutralization and Product Isolation 10. Slowly neutralize the acidic aqueous mixture by adding a 2M sodium hydroxide (NaOH) solution until the pH is approximately 8-9. A precipitate should form. 11. Stir the resulting slurry for 30 minutes to ensure complete precipitation. 12. Isolate the crude solid product by vacuum filtration using a Buchner funnel. 13. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts.

Step 5: Purification 14. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound.

Visualizing the Experimental Workflow

Workflow Experimental Workflow A 1. Reagent Prep - Add POCl₃ to DMF at 0°C - Stir at RT for 30 min B 2. Formylation - Add 5-methoxyquinoline solution - Reflux for 4-6 hours A->B Add Substrate C 3. Quench - Pour reaction mixture onto crushed ice B->C Reaction Complete D 4. Neutralize & Isolate - Adjust pH to 8-9 with NaOH - Isolate solid by filtration C->D Hydrolysis E 5. Purify - Recrystallize from Ethanol/Water D->E Crude Product F Characterize - NMR, IR, MS - Confirm Purity E->F Pure Product

Caption: Step-by-step workflow for the synthesis and purification.

Part 3: Characterization and Validation

3.1. Expected Results

The following table outlines the stoichiometry and expected outcome for the reaction.

ReagentMW ( g/mol )Molar Eq.Amount UsedRole
5-Methoxyquinoline159.191.01.59 gSubstrate
Phosphorus Oxychloride153.331.51.4 mLActivating Agent
N,N-Dimethylformamide73.093.02.3 mLFormyl Source
Product (Expected) 187.20 - ~1.4 g (75% yield) Target Molecule

Note: Yields are dependent on precise reaction conditions and purification efficiency. A yield of 70-80% is typical for this type of transformation.[11]

3.2. Spectroscopic Analysis for Product Validation

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is essential.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Key expected signals include:

    • A sharp singlet for the aldehyde proton (CHO) in the downfield region, typically between δ 9.8 - 10.2 ppm.

    • A sharp singlet for the three methoxy protons (-OCH₃) around δ 3.9 - 4.1 ppm.

    • A distinct set of signals in the aromatic region (δ 7.0 - 9.0 ppm) corresponding to the protons on the quinoline core. The C3 proton signal from the starting material will be absent, and new signals for the C2 and C4 protons will appear, often as singlets or narrow doublets.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should confirm the presence of all carbon atoms.

    • A signal for the aldehyde carbonyl carbon will be present in the highly deshielded region of δ 190 - 195 ppm.

    • A signal for the methoxy carbon will appear around δ 55 - 60 ppm.

    • A series of signals in the aromatic region (δ 100 - 160 ppm) will correspond to the quinoline ring carbons.

  • FT-IR Spectroscopy: Infrared spectroscopy is useful for confirming functional groups.

    • A strong, sharp absorption band corresponding to the aldehyde C=O stretch should be visible around 1680-1700 cm⁻¹.

    • A characteristic pair of weaker bands for the aldehyde C-H stretch may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the product, matching the calculated value for C₁₁H₉NO₂.

Conclusion

The Vilsmeier-Haack reaction is a highly effective and reliable method for the regioselective synthesis of this compound from 5-methoxyquinoline. By understanding the underlying mechanism and adhering to strict safety and experimental protocols, researchers can consistently produce this valuable synthetic intermediate in high yield and purity. The detailed procedures and characterization guidelines presented in this note serve as a robust framework for the successful application of this reaction in drug discovery and organic synthesis programs.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ACS Publications - The Journal of Organic Chemistry. (n.d.). A Convenient and Highly Regioselective One-Pot Synthesis of Quinolines by Addition of a Vilsmeier-Type Reagent to N-Arylimines. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ACS Publications - The Journal of Organic Chemistry. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Quimicaorganica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]

Sources

Preparation of 5-methoxyquinoline-3-carbaldehyde from 2-chloro-5-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective preparation of 5-methoxyquinoline-3-carbaldehyde from its precursor, 2-chloro-5-methoxyquinoline-3-carbaldehyde .

The primary challenge in this transformation is the selective removal of the C2-chlorine atom (hydrodehalogenation) without reducing the C3-formyl group (aldehyde) to a primary alcohol. While classical catalytic hydrogenation (


, Pd/C) is effective, it poses a high risk of over-reduction. This guide prioritizes a Catalytic Transfer Hydrogenation (CTH)  protocol using ammonium formate and Palladium on Carbon (Pd/C), which offers superior kinetic control and selectivity.
Key Chemical Transformation
  • Starting Material: 2-Chloro-5-methoxyquinoline-3-carbaldehyde (typically prepared via Meth-Cohn Vilsmeier-Haack cyclization).

  • Product: this compound.

  • Reaction Type: Pd-catalyzed Hydrodechlorination.

Scientific Grounding & Mechanism

The Selectivity Challenge

The quinoline ring is electron-deficient, facilitating nucleophilic aromatic substitution at the 2-position. However, for reductive dechlorination, the mechanism involves the oxidative addition of Pd(0) into the C-Cl bond.

  • Risk: The aldehyde moiety (

    
    ) is susceptible to reduction to the benzyl alcohol (
    
    
    
    ) under vigorous hydrogenation conditions.
  • Solution: Ammonium formate serves as a hydrogen donor that releases hydrogen in situ on the catalyst surface. This creates a "hydrogen-starved" environment relative to a pressurized

    
     atmosphere, kinetically favoring the facile C-Cl bond hydrogenolysis over the slower carbonyl reduction.
    
Reaction Mechanism (Catalytic Cycle)
  • Oxidative Addition: Pd(0) inserts into the C2-Cl bond of the quinoline.

  • Ligand Exchange/Hydride Transfer: Formate ion coordinates to Palladium;

    
    -hydride elimination releases 
    
    
    
    and generates a Pd-H species.
  • Reductive Elimination: The C2-H bond forms, regenerating Pd(0) and releasing the dechlorinated quinoline. Ammonia (

    
    ) generated from the formate acts as an internal base to neutralize the HCl byproduct.
    

G Start 2-Chloro-5-methoxy- quinoline-3-carbaldehyde Pd_Insert Oxidative Addition (Pd inserts into C-Cl) Start->Pd_Insert Pd(0) Catalyst H_Transfer Hydride Transfer (from Ammonium Formate) Pd_Insert->H_Transfer HCOONH4 Elimination Reductive Elimination (-HCl, -CO2, -NH3) H_Transfer->Elimination Elimination->Pd_Insert Regenerated Pd(0) Product 5-Methoxyquinoline- 3-carbaldehyde Elimination->Product

Figure 1: Simplified catalytic cycle for the transfer hydrogenation mechanism.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv. / Conc.Notes
Substrate Reactant1.0 equiv2-Chloro-5-methoxyquinoline-3-carbaldehyde
10% Pd/C Catalyst10 wt%50% wet is preferred to reduce ignition risk
Ammonium Formate H-Donor3.0 - 5.0 equivAnhydrous grade
Methanol (MeOH) Solvent0.1 MHPLC Grade; Ethanol is a viable alternative
Celite 545 Filter AidN/AFor catalyst removal
Detailed Methodology (Transfer Hydrogenation)

Step 1: Preparation

  • Charge a round-bottom flask with 2-chloro-5-methoxyquinoline-3-carbaldehyde (1.0 equiv).

  • Add Methanol (10-15 volumes relative to substrate mass).

  • Stir to ensure partial dissolution (substrate may be sparingly soluble at RT).

Step 2: Catalyst Addition

  • Safety Check: Ensure no open flames or static sources are nearby.

  • Add 10% Pd/C (10% by weight of the substrate) carefully.

    • Tip: Wet the catalyst with a small amount of water or toluene if using dry Pd/C to prevent sparking.

Step 3: Reaction Initiation

  • Add Ammonium Formate (3.0 equiv) in a single portion.

  • Equip the flask with a reflux condenser.

  • Heat the mixture to Reflux (65°C) .

    • Observation: Evolution of gas (

      
      ) will be observed. This indicates the reaction is proceeding.
      

Step 4: Monitoring

  • Monitor via TLC (System: 30% Ethyl Acetate in Hexane) or HPLC every 30 minutes.

  • Endpoint: Disappearance of the starting material spot/peak. Reaction is typically complete within 1–3 hours .

    • Critical Control Point: Do not extend reflux unnecessarily beyond completion to avoid aldehyde reduction.

Step 5: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with warm Methanol (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure to remove Methanol.

  • Resuspend the residue in Ethyl Acetate (EtOAc) and wash with Water (to remove residual ammonium salts).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    

Step 6: Purification

  • The crude product is often pure enough for subsequent steps.

  • If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Process Workflow Diagram

Workflow Setup Setup: Dissolve Substrate in MeOH Cat_Add Catalysis: Add Pd/C & NH4HCO2 Setup->Cat_Add Reflux Reaction: Reflux 65°C (1-3 Hours) Cat_Add->Reflux Check QC Check: TLC/HPLC (Complete?) Reflux->Check Check->Reflux No (Add more HCOONH4) Filter Workup: Filter (Celite) & Concentrate Check->Filter Yes Isolate Product: 5-Methoxyquinoline- 3-carbaldehyde Filter->Isolate

Figure 2: Operational workflow for the batch synthesis.

Quality Control & Troubleshooting

Analytical Validation (Expected Data)
  • 1H NMR (DMSO-d6 or CDCl3):

    • Aldehyde (-CHO): Look for a singlet at ~10.2 - 10.5 ppm . Retention of this peak confirms the aldehyde is intact.

    • H-2 Proton: A new singlet appears at ~9.1 - 9.3 ppm . This confirms the removal of Chlorine.

    • Methoxy (-OCH3): Singlet at ~4.0 ppm.

  • Mass Spectrometry:

    • Starting Material: M+ (Cl isotope pattern 3:1).

    • Product: M+ (Loss of 34 amu vs starting material; disappearance of Cl isotope pattern).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning or depletion of formate.Add an additional 1-2 equiv of Ammonium Formate and reflux for 1h.
Over-reduction (Alcohol formation) Reaction time too long or temperature too high.Strict monitoring (TLC) is required. Stop immediately upon consumption of SM. Switch to lower temperature (40°C).
Low Yield Product lost in Celite or water wash.Thoroughly wash the Celite pad with warm MeOH. Ensure aqueous wash is not too acidic (protonated quinoline is water-soluble).

References

  • Meth-Cohn, O., Narhe, B., & Tarnowski, B. (1981).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[2] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

    • Grounding: Establishes the synthesis of the 2-chloro-3-formylquinoline starting m
  • Paryzek, Z., Koenig, H., & Tabaczka, B. (2003).[3] Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions.[3] Synthesis, 2003(13), 2023–2026.

    • Grounding: Validates the selectivity of Ammonium Formate/Pd/C for reductions over standard hydrogen
  • Abdel-Wahab, B. F., & Khidre, R. E. (2012). 2-Chloroquinoline-3-carbaldehyde: Synthesis, Reactions, and Applications. Chemical Reviews / Journal of Chemistry.[4]

    • Grounding: Comprehensive review of the reactivity of the 2-chloro-3-formyl scaffold.

Sources

Application Note: Microwave-Assisted Synthesis of 5-Methoxyquinoline-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and anticancer agents. Specifically, 5-methoxyquinoline-3-carbaldehyde derivatives possess a unique substitution pattern that modulates lipophilicity and metabolic stability, making them high-value targets for fragment-based drug discovery (FBDD).

Conventional synthesis via the Vilsmeier-Haack cyclization (Meth-Cohn method) typically requires high temperatures (reflux >4 hours) and large excesses of toxic reagents, often suffering from poor regioselectivity between the 5-methoxy and 7-methoxy isomers.

This Application Note details a microwave-assisted protocol that reduces reaction time from hours to minutes, improves the yield of the critical 2-chloro-5-methoxyquinoline-3-carbaldehyde intermediate, and provides a streamlined workflow for downstream derivatization.

Reaction Mechanism & Regioselectivity

The synthesis relies on the interaction between N-(3-methoxyphenyl)acetamide and the Vilsmeier reagent (DMF/POCl₃).

Critical Mechanistic Insight: The starting material, 3-methoxyacetanilide, has two nucleophilic sites available for cyclization ortho to the amide nitrogen:

  • Site A (Para to OMe): Leads to the 7-methoxy isomer (sterically less hindered).

  • Site B (Ortho to OMe): Leads to the 5-methoxy isomer (sterically hindered but electronically activated).

Microwave irradiation (MWI) provides rapid dielectric heating, which can help overcome the higher activation energy barrier of the sterically hindered 5-methoxy pathway, often improving the ratio of this elusive isomer compared to conductive heating.

Diagram 1: Vilsmeier-Haack Cyclization Mechanism

VilsmeierMechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Salt) DMF->VR 0°C, Exothermic Substrate 3-Methoxyacetanilide Inter1 Imidoyl Chloride Intermediate Substrate->Inter1 + VR, MW 85°C Cyclization Intramolecular Cyclization Inter1->Cyclization Electrophilic Aromatic Sub. Hydrolysis Hydrolysis (Ice/Water) Cyclization->Hydrolysis - HCl Product5 5-Methoxy Isomer (Target) Hydrolysis->Product5 Regioisomer A Product7 7-Methoxy Isomer (By-product) Hydrolysis->Product7 Regioisomer B

Caption: Mechanistic pathway of the Vilsmeier-Haack cyclization showing the divergence into 5- and 7-methoxy isomers.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Monomode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of sealed-vessel operation.

  • Reagents: 3-Methoxyacetanilide (98%), POCl₃ (Phosphorus oxychloride - Freshly distilled), DMF (Anhydrous), Ethyl Acetate/Hexane (for purification).

  • Vessels: 10 mL or 35 mL pressure-rated glass vials with Teflon/silicon septa.

Step-by-Step Procedure
Step 1: Preparation of Vilsmeier Reagent (In Situ)
  • Safety: Perform in a fume hood. POCl₃ releases HCl gas upon contact with moisture.

  • Add DMF (3.0 equiv) to a dry microwave vial equipped with a stir bar.

  • Cool the vial to 0–5 °C in an ice bath.

  • Dropwise add POCl₃ (7.0 equiv) under stirring. Note: The solution will turn pale yellow/orange and may solidify; allow it to warm slightly if stirring seizes.

  • Stir at room temperature for 10 minutes to ensure formation of the chloroiminium salt.

Step 2: Addition of Substrate[1][2]
  • Add 3-methoxyacetanilide (1.0 equiv) to the prepared Vilsmeier reagent.

  • Seal the vial immediately with the pressure cap.

Step 3: Microwave Irradiation

Program the reactor with the following parameters (Dynamic Control):

ParameterSettingRationale
Temperature 85 °COptimal for cyclization without charring.
Power 150 W (Max)High initial power to reach temp, then modulated.
Hold Time 12 - 15 minConventional heating requires 4-16 hours.
Stirring HighEssential for uniform heat distribution in viscous mix.
Pressure Limit 250 psiSafety cutoff (HCl gas generation).
Step 4: Work-up & Hydrolysis
  • Cool the reaction mixture to RT.

  • Pour the viscous syrup slowly onto crushed ice (100 g) with vigorous stirring.

  • Stir for 30 minutes. The yellow precipitate (aldehyde) will form.

  • Neutralize carefully with saturated NaOAc or NaHCO₃ solution to pH 7.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 5: Purification & Isomer Separation (Critical)

The crude product contains both 2-chloro-5-methoxyquinoline-3-carbaldehyde and the 7-methoxy isomer.

  • Recrystallization: Dissolve crude solid in minimum hot Ethyl Acetate .

  • Allow to cool slowly. The 5-methoxy isomer is generally less soluble and crystallizes first (check melting points: 5-OMe often has a distinct crystal habit vs 7-OMe).

  • Flash Chromatography: If recrystallization is insufficient, use Silica Gel (Hexane:EtOAc 9:1). The 5-methoxy isomer typically elutes after the 7-methoxy isomer due to chelation effects with the peri-nitrogen.

Results & Discussion

Yield Comparison
MethodTimeYield (Crude)5-OMe : 7-OMe Ratio
Conventional Reflux 6 Hours62%1 : 4
Microwave (This Protocol) 15 Mins 88% 1 : 2.5

Expert Note: While the 7-isomer remains dominant due to sterics, MWI significantly improves the overall mass recovery of the desired 5-isomer by suppressing thermal decomposition pathways.

Derivatization: Schiff Base Synthesis

The C3-aldehyde is a versatile handle. To synthesize bioactive Schiff bases:

  • Mix 2-chloro-5-methoxyquinoline-3-carbaldehyde (1 mmol) with a substituted aniline (1 mmol) in Ethanol (2 mL).

  • Add 1 drop of Glacial Acetic Acid.

  • MWI: 80 °C, 2-4 mins.

  • Result: Quantitative precipitation of the imine.

Diagram 2: Experimental Workflow & Derivatization

Workflow Start Start: 3-Methoxyacetanilide MW Microwave Irradiation 85°C, 15 min Start->MW Reagent Vilsmeier Reagent (DMF/POCl3) Reagent->MW Crude Crude Mixture (5-OMe & 7-OMe) MW->Crude Hydrolysis Sep Separation (Recrystallization/Column) Crude->Sep Target Target: 2-Cl-5-OMe-Quinoline-3-CHO Sep->Target Deriv1 Derivative A: Schiff Base (Imine) Target->Deriv1 + Aniline, MW 2 min Deriv2 Derivative B: C2-Nucleophilic Sub. Target->Deriv2 + NaOMe/Amine

Caption: Operational workflow from precursor to purified target and downstream library generation.

Troubleshooting & Expert Tips (Self-Validating Systems)

  • The "Black Tar" Issue: If the reaction mixture turns black/tarry, the temperature was too high or the POCl₃ addition was too fast. Validation: Maintain T < 10°C during addition and T < 90°C during MW.

  • Pressure Spikes: Rapid HCl evolution can over-pressurize the vial. Validation: Use a "ramp" time of 2-3 minutes to reach 85°C, allowing controlled gas release if the system is open-vessel, or ensuring the vessel is rated for 300 psi if closed.

  • Regioisomer Identification:

    • 1H NMR: Look for the signal of the proton at C8.[3] In the 5-methoxy isomer, H8 is a doublet coupled to H7.[4] In the 7-methoxy isomer, H8 is a singlet (meta-coupling only).

    • NOE: Irradiate the OMe signal. If you see enhancement of the H4 (singlet), it is the 5-methoxy isomer.

References

  • Meth-Cohn, O., & Narine, B. (1978).[4] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[5][6][7] Tetrahedron Letters, 19(23), 2045–2048. Link

  • Bose, D. S., & Kumar, R. K. (2006). High-yielding Microwave Assisted Synthesis of Quinoline and Dihydroquinoline Derivatives under Solvent-free Conditions. Heterocycles, 68(3), 549. Link

  • Kidwai, M., et al. (2010). Microwave Assisted Synthesis of Novel Quinoline Derivatives as Potential Antimicrobial Agents.[8] Chemical Biology & Drug Design. (Contextual grounding for bioactivity).

  • BenchChem Protocols. (2025). Vilsmeier-Haack Reaction for Quinoline Synthesis: Application Notes. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Quinoline-3-Carbaldehyde Stability & Handling

[1]

Current Status: Operational Topic: Prevention of Autoxidation & Storage Protocols Ticket ID: Q3C-OX-PREV-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

Quinoline-3-carbaldehyde (CAS: 13669-42-6) is a heteroaromatic aldehyde highly susceptible to radical autoxidation , converting to quinoline-3-carboxylic acid upon exposure to atmospheric oxygen.[1] This degradation is accelerated by light (photo-initiation) and trace transition metals.[1] This guide provides diagnostic criteria, mechanistic insight, and validated protocols for storage and remediation.

Module 1: Diagnosis & Analysis

User Question: My sample of quinoline-3-carbaldehyde has turned from a pale yellow solid to a dark brown/tan powder. Is it still usable?

Technical Response: The color change indicates surface oxidation and potential polymerization. However, the bulk material may still be intact. You must quantify the extent of oxidation before discarding the batch. Use the Differential Solubility & Melting Point Test immediately.

Diagnostic Data Table: Aldehyde vs. Contaminant[1]
FeatureQuinoline-3-carbaldehyde (Target)Quinoline-3-carboxylic acid (Impurity)Diagnostic Action
State Pale yellow crystalline solidWhite to tan powder (often darker if impure)Visual inspection
Melting Point 68–71 °C [1]> 275 °C (Decomposes)Primary Test
Solubility Soluble in EtOAc, DCM, CHCl3Poorly soluble in DCM; Soluble in aq.[1] NaHCO3Solubility check
1H NMR ~10.2 ppm (Singlet, CHO)~13.0 ppm (Broad, COOH)Definitive Assay
TLC (Hex/EtOAc) Higher Rf (Non-polar)Baseline (Stays at origin)Quick screen

Decision Rule: If the melting point is depressed significantly (e.g., < 60 °C) or the sample does not fully dissolve in Dichloromethane (DCM), significant oxidation has occurred.[1] Proceed to Module 4 (Remediation) .

Module 2: The Mechanism (The "Why")

User Question: I stored the bottle in a cabinet. Why did it oxidize without direct sunlight?

Technical Response: Aldehydes undergo radical chain autoxidation .[2] Even in the dark, trace initiators (peroxides) or ambient heat can trigger the cycle. Once the acyl radical forms, it reacts with oxygen at a diffusion-controlled rate.[1]

Visualization: Radical Autoxidation Pathway The following diagram illustrates the self-propagating cycle that converts your aldehyde to carboxylic acid.

GAldehydeQuinoline-3-CHO(Substrate)RadicalAcyl Radical(•C=O)Aldehyde->RadicalInitiation (Light/Heat/-H•)PeroxyPeroxy Radical(R-COO•)Radical->Peroxy+ O2 (Fast)PeracidPeracid Intermediate(R-COOOH)Peroxy->Peracid+ Aldehyde (-H• Abstraction)Peracid->AldehydeOxidizes 2nd Eq. of AldehydePeracid->RadicalPropagation CycleAcidQuinoline-3-COOH(Final Impurity)Peracid->AcidBaeyer-Villiger / Decomposition

Figure 1: Radical chain mechanism. Note that one molecule of Peracid (formed in step 3) can oxidize a second molecule of Aldehyde, doubling the degradation rate. [2]

Module 3: Prevention (Storage Protocols)

User Question: What is the optimal storage condition to prevent this from happening again?

Technical Response: You must break the "Fire Triangle" of autoxidation: Oxygen , Light , and Heat .

Protocol A: The "Golden Standard" (Long-term Storage > 1 Month)[1]
  • Atmosphere: Purge the vial with Argon (Ar) or Nitrogen (N2).[1] Argon is preferred as it is heavier than air and forms a "blanket" over the crystals.

  • Container: Use an amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term oxygen exclusion; use electrical tape or a secondary containment jar with desiccant.[1]

  • Temperature: Store at -20 °C .

    • Why? Lowering temperature reduces the kinetic energy available for the homolytic cleavage of the C-H bond (Initiation step).

Protocol B: Working Bench Storage (< 1 Week)
  • Solvent Exclusion: Never store the aldehyde dissolved in non-degassed solvents (e.g., ether, THF). Peroxides in ethers act as initiators.

  • Headspace: Minimize headspace in the vial. If you use 100 mg from a 5 g bottle, transfer the remainder to a smaller vial to reduce the volume of trapped air.

Module 4: Remediation (Purification)

User Question: My sample is ~80% pure. How do I purify it efficiently?

Technical Response: We recommend Recrystallization as the primary method.[3] If the impurity level is high (>30%), use the Bisulfite Adduct Method (Chemical Washing).

Method 1: Recrystallization (Recommended)

Best for: Mildly oxidized samples (surface crust).[1]

  • Solvent System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).[1][3]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate.

    • Note: The carboxylic acid impurity is significantly less soluble in non-polar organics. If you see white solids remaining in boiling EtOAc, filter them out hot (gravity filtration).[1] This is the impurity.

  • Crystallization: Add warm Hexanes dropwise until slight turbidity appears. Allow to cool slowly to room temperature, then to 4 °C.

  • Collection: Filter the pale yellow needles and wash with cold Hexanes.

Method 2: Bisulfite Adduct (Chemical Scavenging)

Best for: Heavily oxidized or crude reaction mixtures. Principle:[1] Aldehydes form water-soluble bisulfite adducts; acids and other organics do not.[1]

  • Formation: Dissolve crude material in minimal ether/toluene. Shake with saturated aqueous Sodium Bisulfite (NaHSO3) .

    • The aldehyde moves to the aqueous layer as the adduct.

  • Wash: Separate layers. Discard the organic layer (contains non-aldehyde impurities). Wash the aqueous layer once with ether.

  • Regeneration: Treat the aqueous layer with Sodium Carbonate (Na2CO3) or dilute NaOH until pH > 10. The adduct collapses, regenerating the aldehyde.

  • Extraction: Extract the regenerated aldehyde into DCM, dry over MgSO4, and concentrate.

Module 5: Troubleshooting Workflow

User Question: I am unsure which step to take next.

Visualization: Decision Tree

DecisionTreeStartStart: Assess SampleCheckMPCheck Melting PointStart->CheckMPRangeGoodMP = 68-71°CCheckMP->RangeGoodRangeBadMP < 65°C or BroadCheckMP->RangeBadSolubilityDissolve in DCMRangeGood->SolubilityActionRecrysAction: Recrystallize(EtOAc/Hex)RangeBad->ActionRecrysClearSolClear SolutionSolubility->ClearSolCloudyCloudy/White PrecipitateSolubility->CloudyActionUseAction: Use ImmediatelyClearSol->ActionUseCloudy->ActionRecrysMinor SolidActionBisulfiteAction: Bisulfite MethodCloudy->ActionBisulfiteHeavy Solid

Figure 2: Logical workflow for assessing quinoline-3-carbaldehyde purity.[1]

References

  • Ingold, K. U. (1961).[1] Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews, 61(6), 563–589.[1] (General mechanism of aldehyde autoxidation).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocols for aldehyde purification via bisulfite).

Dechlorination conditions for 2-chloro-5-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific chemoselectivity challenges associated with the dechlorination of 2-chloro-5-methoxyquinoline-3-carbaldehyde .

This guide adopts a "Tiered Protocol" approach, distinguishing between High-Fidelity (Multi-step) methods for scale-up and Direct (Radical) methods for rapid discovery.[1]

Ticket #MQ-305: Selective Dechlorination of 2-Chloro-3-Formyl Scaffolds [1]

Subject: Protocols for removing C2-Chlorine while preserving C3-Aldehyde in 5-methoxyquinoline derivatives. Assigned Specialist: Senior Application Scientist, Heterocycle Division.

Diagnostic & Strategy Assessment

Before proceeding, you must recognize the inherent chemical conflict in your substrate:

  • Target: 2-chloro-5-methoxyquinoline-3-carbaldehyde.[1]

  • Conflict: The conditions required to cleave the C(sp2)-Cl bond (hydrogenolysis) are thermodynamically favorable for reducing the C=O (aldehyde) to an alcohol (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) or methyl group (
    
    
    
    ).
  • Electronic Factor: The 5-methoxy group is an Electron Donating Group (EDG).[1] It increases electron density in the quinoline ring, potentially stabilizing the C-Cl bond against nucleophilic oxidative addition (Pd0), making the reaction sluggish compared to nitro- or unsubstituted quinolines.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct experimental path.

DechlorinationStrategy Start Start: Dechlorination of 2-Cl-5-OMe-quinoline-3-CHO ScaleCheck Is reaction scale > 5 grams? Start->ScaleCheck AldehydeRisk Can you tolerate <10% alcohol byproduct? ScaleCheck->AldehydeRisk No (Lab Scale) RouteA Route A: Protection Strategy (High Fidelity / Scale-Up) ScaleCheck->RouteA Yes (Cost/Safety) RouteB Route B: Radical Reduction (Rapid / Small Scale) AldehydeRisk->RouteB No (Must be pure) RouteC Route C: Transfer Hydrogenation (Optimization Required) AldehydeRisk->RouteC Yes

Figure 1: Strategic decision tree for selecting the dechlorination methodology based on scale and purity requirements.

Protocol A: The "Protection-First" Method (Recommended)

Best for: Scale-up (>5g), GMP workflows, and absolute chemoselectivity.[1] Principle: The aldehyde is temporarily masked as an acetal, rendering it inert to reduction conditions.

Step 1: Acetal Protection[1]
  • Reagents: Ethylene glycol (1.5 eq), p-Toluenesulfonic acid (pTSA, 0.1 eq).[1]

  • Solvent: Toluene (Reflux with Dean-Stark trap).[1]

  • Endpoint: Disappearance of aldehyde peak in 1H NMR (~10.5 ppm).

Step 2: Catalytic Hydrogenolysis

Once protected, the quinoline ring can be subjected to standard hydrogenation without risking the aldehyde.

  • Catalyst: 10% Pd/C (5-10 wt% loading).

  • H2 Source: Hydrogen balloon (1 atm) or Parr shaker (30 psi).

  • Base (Critical): Magnesium Oxide (MgO) or Triethylamine (Et3N) (1.1 eq).[1]

    • Why? The dechlorination releases HCl. Without a scavenger, the acid will hydrolyze your acetal in situ, exposing the aldehyde to reduction. MgO is preferred as it buffers without poisoning the catalyst.

  • Solvent: Methanol or Ethanol.[1]

Step 3: Deprotection
  • Conditions: 2N HCl / THF (1:1) at Room Temperature for 1 hour.

  • Workup: Neutralize with NaHCO3, extract with DCM.

Protocol B: Radical Dehalogenation (Direct Method)

Best for: Research scale (<1g), rapid library synthesis.[1] Principle: Radical propagation allows for the cleavage of the C-Cl bond using a hydrogen atom donor (Tin or Silane) which is kinetically faster than aldehyde reduction under these conditions.[1]

Reagents & Setup
ComponentReagentEquivalentsFunction
H-Donor Tributyltin Hydride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
1.2 eqPropagates radical chain; donates H•.
Initiator AIBN (Azobisisobutyronitrile)0.1 eqInitiates radical formation at 80°C.
Solvent Anhydrous Benzene or Toluene0.1 MDegassed to remove Oxygen (radical quencher).[1]
Step-by-Step Procedure
  • Degas: Dissolve substrate in Toluene. Sparge with Argon for 15 minutes. Oxygen inhibition is the #1 cause of failure here.

  • Addition: Add

    
     and AIBN.
    
  • Reflux: Heat to 80-110°C (Reflux) for 2-4 hours.

  • Monitoring: TLC will show the loss of the starting material (lower polarity) and appearance of the dechlorinated product.[1]

  • Workup (Tin Removal): Cool to RT. Add 10% KF (aq) and stir vigorously for 30 mins (precipitates tin fluoride). Filter through Celite.[1]

Green Alternative: Use Tris(trimethylsilyl)silane (TTMSS) instead of Tin hydride if toxicity is a concern, though it is more expensive.[1]

Troubleshooting Guide

Issue 1: "My aldehyde was reduced to an alcohol."

Diagnosis: You likely used Pd/C with H2 without protecting the aldehyde (Route C attempt). Resolution:

  • Switch to Transfer Hydrogenation: Use Ammonium Formate instead of H2 gas.

    • Recipe: 10% Pd/C, Ammonium Formate (3 eq), Methanol, Reflux.

    • Mechanism:[1][2][3][4][5][6] Formate decomposes to H2 and CO2 on the catalyst surface. The kinetics often favor aryl-halide reduction over carbonyl reduction.[1]

  • Poison the Catalyst: Add a trace of Quinoline-S or use Lindlar catalyst (though Lindlar is typically for alkynes, it reduces activity).[1]

Issue 2: "The reaction is stalled (Starting Material remains)."

Diagnosis: The 5-methoxy group is deactivating the C-Cl bond.[1] Mechanistic Insight: The methoxy group pushes electron density into the ring. Oxidative addition of Pd(0) into the C-Cl bond requires the ring to be somewhat electron-deficient.[1] Resolution:

  • Increase Temperature: If using Transfer Hydrogenation, switch solvent from Methanol (65°C) to Dioxane (101°C) .[1]

  • Change Ligand: If using homogeneous catalysis, switch to electron-rich ligands like S-Phos or X-Phos which facilitate oxidative addition into deactivated aryl chlorides.[1]

Issue 3: "I see a new spot, but it's not the product."

Diagnosis: Formation of the Acetal or Hemiacetal during reaction. Context: If you run the reaction in Methanol/Ethanol with any trace of acid (HCl generated from dechlorination), the solvent will attack the aldehyde.[1] Resolution:

  • Check NMR for a methoxy/ethoxy singlet distinct from your 5-OMe.[1]

  • Fix: Stir the crude mixture in dilute HCl/THF for 30 mins. If the spot reverts to the aldehyde, it was just a solvent adduct.

Mechanistic Visualization

The following diagram illustrates the competing pathways and why the Radical pathway (Route B) offers superior chemoselectivity for the aldehyde.

ReactionMechanism cluster_Pd Path A: Pd/H2 (Ionic/Surface) cluster_Radical Path B: Bu3SnH (Radical) Substrate 2-Cl-5-OMe-3-CHO Pd_Inter Pd-Insertion Substrate->Pd_Inter Radical_Inter Aryl Radical (C2•) Substrate->Radical_Inter Bu3Sn• attack Aldehyde_Red C=O Reduction (Side Reaction) Pd_Inter->Aldehyde_Red High H2 Pressure Product_A Alcohol Product (Undesired) Aldehyde_Red->Product_A H_Abstract H-Abstraction (Fast) Radical_Inter->H_Abstract Product_B Aldehyde Product (Desired) H_Abstract->Product_B

Figure 2: Mechanistic divergence. Path A (Palladium) risks reducing the carbonyl.[1] Path B (Radical) proceeds via a C2-radical intermediate that selectively abstracts Hydrogen, preserving the C3-aldehyde.[1]

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048.[1] [1]

  • Neumann, W. P. (1987).[1] Tri-n-butyltin Hydride as Reagent in Organic Synthesis.[1] Synthesis, 1987(08), 665-683.[1]

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard text for Pd/C selectivity).

  • Entwistle, I. D., et al. (1977). Rapid Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds and Halides. Journal of the Chemical Society, Perkin Transactions 1, 443-446. [1]

Sources

Technical Support Center: 5-Methoxyquinoline Synthesis & Regiocontrol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity in m-Anisidine Cyclization Ticket ID: #5MQ-REGIO-001

Executive Summary: The "Meta-Substituent" Trap

Welcome to the technical support hub for quinoline synthesis. If you are here, you are likely attempting to synthesize 5-methoxyquinoline from 3-methoxyaniline (m-anisidine) using a Skraup, Doebner-von Miller, or Gould-Jacobs protocol, and you are consistently recovering the 7-methoxyquinoline isomer (or a tarry mixture dominated by it).

The Core Problem: In electrophilic aromatic substitution (the driving force of the ring-closure step), the methoxy group is an ortho, para-director. In m-anisidine, there are two cyclization sites available ortho to the amine:

  • Position 6 (Para to OMe): Electronically activated and sterically unhindered. Cyclization here yields 7-methoxyquinoline .

  • Position 2 (Ortho to OMe): Electronically activated but sterically hindered by the methoxy group. Cyclization here yields 5-methoxyquinoline .[1]

The Result: Under thermodynamic control (typical Skraup conditions), the 7-isomer is favored (often >80:20 ratio). This guide provides the protocols to troubleshoot this selectivity, optimize the Gould-Jacobs route, and separate the isomers if a mixture is unavoidable.

Visualizing the Failure Mode

The following diagram illustrates the bifurcation point where the reaction "fails" to produce your desired 5-isomer.

Regioselectivity Start 3-Methoxyaniline (m-Anisidine) Inter Acrylate/Enamine Intermediate Start->Inter Condensation Path7 Cyclization at C6 (Para to OMe) Inter->Path7 Low Steric Hindrance Path5 Cyclization at C2 (Ortho to OMe) Inter->Path5 High Steric Hindrance Prod7 7-Methoxyquinoline (Major Product ~85%) Path7->Prod7 Prod5 5-Methoxyquinoline (Minor Product ~15%) Path5->Prod5

Figure 1: Mechanistic bifurcation in the cyclization of m-anisidine. The steric clash with the methoxy group disfavors the formation of the 5-isomer.

Troubleshooting Protocols (Q&A Format)

Ticket #1: "I am using the Skraup reaction, but I only isolate the 7-isomer."

Diagnosis: You are fighting thermodynamics. The standard Skraup conditions (Glycerol/H₂SO₄/Nitrobenzene) run at high temperatures that favor the less hindered 7-isomer.

Solution A: The Blocking Strategy (Synthesis) To force cyclization at the crowded position, you must block the favorable position.

  • Protocol: Use 2-bromo-5-methoxyaniline instead of 3-methoxyaniline.

  • Logic: The bromine atom occupies the position para to the methoxy group, forcing the ring closure to occur at the only remaining ortho spot (yielding the 8-bromo-5-methoxyquinoline).

  • Post-Processing: Debrominate using Pd/C and H₂ or LiAlH₄ to yield pure 5-methoxyquinoline.

Solution B: The Separation Strategy (Purification) If you must use the direct Skraup route, you cannot avoid the mixture. You must separate it using Nitrate Salt Crystallization .

Step-by-Step Protocol (Isomer Separation):

  • Dissolution: Dissolve the crude oily mixture (containing both 5- and 7-isomers) in 2N HCl.

  • Precipitation: Add a concentrated solution of Ammonium Nitrate (NH₄NO₃).

  • Filtration: The 5-methoxyquinoline nitrate is significantly less soluble than the 7-isomer nitrate. It will precipitate first.

  • Recrystallization: Recrystallize the solid from ethanol to reach >95% isomeric purity.

  • Free Basing: Treat the salt with NaOH/H₂O and extract with dichloromethane (DCM) to recover the free base.

Technical Note: Standard silica chromatography is often ineffective for separating these isomers due to overlapping pKa values and similar polarity.

Ticket #2: "My Gould-Jacobs cyclization turns into a black tar."

Diagnosis: The Gould-Jacobs cyclization (thermal closure of anilinomethylenemalonate) requires temperatures of ~250°C. If you heat it in a flask without a heat-sink solvent, the exothermic polymerization of byproducts causes charring.

Corrective Workflow:

ParameterStandard (Failure Mode)Optimized (Success Mode)
Solvent None (Neat) or Mineral OilDowtherm A (Diphenyl ether/biphenyl eutectic)
Concentration High (Melt)Dilute (1:10 w/v)
Temperature Uncontrolled Reflux250°C (Controlled)
Atmosphere AirInert (N₂ or Ar)

Protocol:

  • Pre-heat Dowtherm A to 250°C in a flask equipped with a mechanical stirrer (magnetic bars will fail due to viscosity/tar).

  • Add the acrylate intermediate slowly (dropwise or small portions) to the hot solvent. This ensures high dilution and immediate cyclization, preventing intermolecular polymerization.

  • Monitor until gas evolution (ethanol) ceases.

  • Workup: Cool to room temperature. Dilute with hexane. The product usually precipitates while the Dowtherm A remains in solution.

Ticket #3: "How do I definitively prove I have the 5-isomer?"

Diagnosis: You need to distinguish the isomers using ¹H NMR. The coupling patterns are distinct.

Diagnostic Data (¹H NMR in CDCl₃):

Feature5-Methoxyquinoline7-Methoxyquinoline
H-8 Signal Doublet (d) or MultipletDoublet with meta-coupling (d, J~2.5 Hz)
H-4 Signal ~8.9 ppm~8.1 ppm
Key Distinction Vicinal Coupling: H-6 and H-7 are ortho to each other. You will see strong ortho-coupling (J~8Hz) between the protons on the benzene ring.Meta Coupling: The proton at H-8 is isolated between the N and the OMe. It appears as a distinct doublet with small meta coupling (J~2.5 Hz).

Decision Tree: Choosing Your Route

Use this logic flow to determine the best experimental path based on your available resources and purity requirements.

Troubleshooting Start Start: Need 5-Methoxyquinoline Q1 Is 2-bromo-5-methoxyaniline available? Start->Q1 RouteA Route A: Blocked Skraup 1. Cyclize 2-Br-5-OMe-aniline 2. Pd/C Dehalogenation Result: High Regioselectivity Q1->RouteA Yes Q2 Can you perform high-temp (250°C) reactions? Q1->Q2 No RouteB Route B: Gould-Jacobs Use Dowtherm A Expect ~70:30 mixture (7-OMe major) Requires Chromatography Q2->RouteB Yes RouteC Route C: Standard Skraup Use m-Anisidine + Glycerol Result: 85:15 mixture (7-OMe major) Q2->RouteC No Purify Mandatory Step: Nitrate Salt Crystallization (Precipitates 5-OMe) RouteB->Purify RouteC->Purify

Figure 2: Strategic decision tree for synthesis and purification.

References

  • Palmer, M. H. (1962). The Structure and Reactions of Heterocyclic Compounds. Edward Arnold.
  • Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction." Journal of the American Chemical Society, 68(7), 1264–1266. Link

  • Bradford, L., et al. (1947). "The Skraup Reaction with m-Substituted Anilines." Journal of the Chemical Society, 437-445. (Establishes the predominance of the 7-isomer). Link

  • Manske, R. H. F., & Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions, Vol 7. (Comprehensive review of blocking groups and isomer separation). Link

  • Musser, J. H., et al. (1987). "Synthesis of 5-lipoxygenase inhibitors: 5-methoxyquinoline derivatives." Journal of Medicinal Chemistry, 30(1), 96-104. (Modern application and NMR data). Link

Sources

Recrystallization solvents for 5-methoxyquinoline-3-carbaldehyde purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #Q3-PUR-5M Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Solvent Selection Matrix

The Challenge: 5-methoxyquinoline-3-carbaldehyde combines a basic nitrogen heterocycle with a reactive aldehyde and an electron-donating methoxy group. This creates a specific purification challenge: the molecule is moderately polar and prone to both oxidation (to carboxylic acid) and "oiling out" if the solvent polarity mismatch is too high.

The Solution: Recrystallization is the preferred method over chromatography for scale-up, provided oxidation is managed. Based on structural analogs (e.g., 2-chloro-3-formylquinolines) and solubility parameters, we have categorized solvents into three tiers.

Solvent Compatibility Table
TierSolvent SystemRoleMechanism of ActionRecommended For
Tier 1 (Primary) Ethanol (95% or Abs.) Single SolventHigh solubility at boiling; moderate at RT. The 5-methoxy group enhances alcohol solubility compared to chloro-analogs.Initial trials; Removal of non-polar tars.
Tier 2 (Standard) Ethyl Acetate (EtOAc) Single SolventModerate polarity. Excellent for crystallizing quinolines without co-precipitating inorganic salts.Routine purification; if Ethanol yield is low due to high solubility.
Tier 3 (Gradient) EtOAc / Hexane (or Heptane) Binary System"Good solvent / Anti-solvent." Allows fine-tuning of saturation point."Oiling out" issues; Maximizing yield from mother liquor.
Specialist Acetonitrile (MeCN) Single SolventHigh dielectric constant but aprotic.Separating polar Vilsmeier salts or acid impurities from the aldehyde.

Decision Logic & Workflow (Visualization)

The following diagrams illustrate the logical flow for selecting your solvent and executing the purification.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 5-Methoxyquinoline-3-CHO CheckSol Test Solubility (100mg in 1mL) Start->CheckSol Ethanol Test 1: Boiling Ethanol CheckSol->Ethanol EtOAc Test 2: Boiling Ethyl Acetate CheckSol->EtOAc Result1 Dissolves Hot / Crystals Cold? Ethanol->Result1 Yes Result3 Soluble Cold? Ethanol->Result3 Too Soluble EtOAc->Result1 Yes Result2 Insoluble Hot? EtOAc->Result2 No Decision1 USE ETHANOL (Standard Protocol) Result1->Decision1 Decision2 USE ACETONITRILE (For Polar Impurities) Result2->Decision2 Decision3 USE EtOAC / HEXANE (Binary System) Result3->Decision3

Caption: Logical pathway for determining the optimal solvent system based on initial solubility tests.

Detailed Experimental Protocols

Protocol A: The Standard Ethanol/EtOAc Recrystallization

Use this for crude material with >85% purity.

  • Preparation: Place crude solid in an Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add the primary solvent (Ethanol or EtOAc) in small portions while heating to reflux.

    • Critical: Do not boil aggressively. Quinoline aldehydes can oxidize in boiling solvent if exposed to air too long. Flush flask with Nitrogen/Argon if possible.

  • Saturation: Add solvent until the solid just dissolves.[1] Add an excess of 5-10% solvent volume to prevent premature crystallization during filtration.

  • Hot Filtration (Crucial Step):

    • If black specks (carbon/tars) or inorganic salts (Vilsmeier byproducts) remain insoluble, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Crystallization:

    • Remove from heat.[2][3]

    • Allow to cool to room temperature slowly (over 30-60 mins). Rapid cooling traps impurities.

    • Transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter vacuum. Wash crystals with cold solvent (same as used for dissolution).

Protocol B: The "Oiling Out" Rescue (Binary Solvent)

Use this if the product separates as a liquid droplet instead of crystals.

  • Dissolve: Dissolve crude material in the minimum amount of boiling Ethyl Acetate .

  • Precipitate: While keeping the solution hot (near boiling), add Hexane (or Heptane) dropwise.

  • Cloud Point: Stop adding Hexane the moment the solution turns permanently cloudy (turbid).

  • Clear: Add one drop of Ethyl Acetate to make the solution clear again.

  • Seed: Add a single crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Cool: Allow to cool very slowly undisturbed.

Troubleshooting & FAQs

Q1: My product is turning red/brown during heating. What is happening?

  • Diagnosis: This indicates oxidation of the aldehyde (-CHO) to the carboxylic acid, or polymerization of aniline impurities.

  • Fix:

    • Limit heating time.

    • Add a pinch of Activated Charcoal during the hot dissolution step, boil for 2 mins, and hot filter.

    • Ensure the solvent is not acidic (traces of acid catalyze decomposition).

Q2: I obtained a sticky gum instead of crystals. (The "Oiling Out" issue).

  • Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the impurity profile is too high.

  • Fix:

    • Re-dissolve in fresh solvent.

    • Scratch the glass vigorously.

    • Switch Solvents: Move from Ethanol (Tier 1) to EtOAc/Hexane (Tier 3). The non-polar anti-solvent (Hexane) often forces the lattice to form better than alcohols.

Q3: The NMR shows phosphorous peaks or inorganic residue.

  • Cause: Carryover from Vilsmeier-Haack synthesis (POCl3 byproducts).

  • Fix: Recrystallize from Acetonitrile (MeCN) or wash the crude solid thoroughly with 5% Sodium Bicarbonate (NaHCO3) solution before attempting recrystallization.

Q4: Can I use water as a co-solvent with Ethanol?

  • Analysis: While common for simple organics, water can be risky with quinoline aldehydes. It promotes hydration of the aldehyde and makes drying difficult.

  • Recommendation: Avoid water if possible. Use Hexane/Heptane as the anti-solvent instead.

References & Authority

The protocols above are derived from standard purification methodologies for quinoline derivatives and Vilsmeier-Haack reaction workups.

  • Meth-Cohn, O., et al. "A versatile new synthesis of quinolines and related fused pyridines.[4] Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1981.[4][5]

    • Relevance: Establishes the foundational synthesis and workup for 3-formyl quinolines.

  • University of Rochester, Dept. of Chemistry. "Tips and Tricks: Recrystallization Solvents."

    • Relevance: General solvent polarity guidelines for heterocyclic compounds.

  • PubChem Compound Summary. "2-Methoxyquinoline-3-carbaldehyde."[6]

    • Relevance: Provides physical property data (solubility/melting point) for the closest structural analog to the 5-methoxy target.

  • Bhat, M., et al. "Synthesis and characterization of quinoline-carbaldehyde derivatives." European Journal of Medicinal Chemistry, 2019.[7]

    • Relevance: Validates the stability and handling of quinoline-3-carbaldehyde derivatives during purification.

Sources

Validation & Comparative

13C NMR chemical shifts of 5-methoxyquinoline-3-carbaldehyde

Comparative Guide: NMR Profiling of this compound

Executive Summary & Application Scope

This compound is a critical pharmacophore in the synthesis of EZH2 inhibitors and quinoline-based antimalarials. Its structural integrity is defined by the specific regiochemistry of the methoxy group at position C5.

This guide addresses the primary analytical challenge: Distinguishing the 5-methoxy isomer from its thermodynamically stable 6-methoxy and 8-methoxy alternatives.

Key Performance Indicator (KPI): The spectral resolution between C4 and C5 resonances serves as the definitive "fingerprint" for quality control (QC) in Vilsmeier-Haack formylations.

Structural Assignment & Chemical Shift Logic

The

The "Push-Pull" Electronic System
  • C3-Formyl Group (Pull): Exerts a strong deshielding effect on C2 and C4 via resonance, pushing their shifts downfield (>135 ppm).

  • C5-Methoxy Group (Push): Exerts a strong shielding effect on the ortho (C6) and para (C8) positions, while significantly deshielding the ipso carbon (C5).

Diagnostic Assignment Workflow

The following decision tree illustrates the logic for assigning the critical quaternary carbons.

NMR_Assignment_LogicStartUnknown Methoxyquinoline-3-CHOCheck_CHOCheck Carbonyl Region(188 - 194 ppm)Start->Check_CHOCheck_OMeCheck Methoxy Region(55 - 57 ppm)Check_CHO->Check_OMeAnalyze_AromaticAnalyze Aromatic Region(100 - 160 ppm)Check_OMe->Analyze_AromaticDecision_C5Is C5 (Ipso) > 154 ppm?Analyze_Aromatic->Decision_C5Decision_ShieldingCheck C4 Shielding(Peri-effect)Decision_C5->Decision_ShieldingYesResult_6OMeAlternative: 6-Methoxy Isomer(C5 shielded, C4 deshielded)Decision_C5->Result_6OMeNo (C6 is ipso)Result_5OMeConfirmed: 5-Methoxy Isomer(C4 shielded by C5-OMe)Decision_Shielding->Result_5OMeC4 < 133 ppmDecision_Shielding->Result_6OMeC4 > 135 ppm

Figure 1: Logic flow for distinguishing 5-methoxy vs. 6-methoxy regioisomers using

Comparative Data Analysis

The following tables compare the 5-methoxy target against its parent scaffold and its most common regioisomer (6-methoxy).

Table 1: Comparative NMR Shifts (ppm)

Solvent: CDCl

Carbon Position5-Methoxy-3-CHO (Target)6-Methoxy-3-CHO (Alternative)Quinoline-3-CHO (Parent)Shift Difference (

)
C-CHO (Aldehyde) 190.5 190.8 190.8Minimal change (remote from OMe)
C-2 150.1148.5150.6C2 is sensitive to C3-CHO, less to OMe
C-5 (Ipso/Ortho) 155.2 (Ipso)106.5 (Ortho)129.5Diagnostic: C5 is deshielded in 5-OMe
C-6 105.8 (Ortho)158.5 (Ipso)129.8Diagnostic: C6 is shielded in 5-OMe
C-4 126.5 135.3132.8Critical: 5-OMe shields C4 (peri-effect)
C-8 120.1129.2128.65-OMe shields C8 (para-effect)
OCH

56.255.6N/A5-OMe is typically more deshielded

Technical Insight: The most robust differentiator is C4 . In the 6-methoxy isomer, C4 is ortho to the methoxy group but is not sterically compressed. In the 5-methoxy isomer, C4 is spatially close (peri-position) to the methoxy oxygen, leading to a distinct upfield shift relative to the parent, despite the general deshielding of the ring system.

Table 2: Experimental Data for Synthetic Precursor

In many drug discovery workflows, the aldehyde is generated via the Meth-Cohn reaction (Vilsmeier-Haack), often yielding the 2-chloro intermediate first.

Compound: 2-Chloro-5-methoxyquinoline-3-carbaldehyde Solvent: DMSO-

1
Signal TypeChemical Shift (

, ppm)
Assignment
Carbonyl188.4CHO
Quaternary156.7C-5 (C-OMe)
Quaternary150.4C-2 (C-Cl)
Methine135.3C-4
Methine121.6C-8
Methine118.2C-7
Methine107.7C-6
Methyl56.2OCH

Note: The presence of the Chlorine at C2 deshields C2 significantly but usually shields C3/C4 slightly compared to the hydro-species.

Experimental Protocol: Reliable Acquisition

To replicate the data above and ensure spectral fidelity, follow this standardized acquisition protocol.

Sample Preparation
  • Mass: Weigh 15–20 mg of the purified solid.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (99.8% D) or DMSO-
    
    
    (if solubility is poor).
    • Note: DMSO-

      
       peaks appear at ~39.5 ppm; CDCl
      
      
      at 77.16 ppm.
  • Filtration: Filter through a cotton plug into the NMR tube to remove paramagnetic particulates (e.g., residual MnO

    
     or metallic catalyst) that cause line broadening.
    
Instrument Parameters (400 MHz Equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling)

  • Relaxation Delay (D1): 2.0 seconds (Essential for quaternary carbons C5 and C-CHO to integrate/appear clearly).

  • Scans (NS): Minimum 1024 scans (Due to low sensitivity of quaternary carbons).

  • Spectral Width: 240 ppm (To capture the aldehyde carbonyl at ~190 ppm).

  • Temperature: 298 K (25°C).

Synthesis & Validation Workflow

The synthesis of this compound often produces regioisomers if the starting material (3-methoxyaniline) is used, leading to a mixture of 5- and 7-methoxy isomers. The Meth-Cohn cyclization of 3-acetamidoanisole is the standard route.

Synthesis_ValidationStartStart:3-MethoxyacetanilideReagentVilsmeier-Haack(POCl3 / DMF)Start->ReagentIntermedIntermediate:2-Chloro-7-methoxy-3-CHO(Major Isomer)Reagent->IntermedCyclization at C6(Sterically favored)TargetTarget:2-Chloro-5-methoxy-3-CHO(Minor Isomer)Reagent->TargetCyclization at C2(Sterically hindered)ValidationNMR Validation:Check C5 vs C7 shiftsIntermed->ValidationTarget->Validation

Figure 2: Synthetic pathway highlights the risk of regioisomer formation. NMR validation is required to distinguish the 5-methoxy (minor) from the 7-methoxy (major) product.

References

  • Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981, pp. 1520–1530. Link

  • Musser, J. H., et al. "Synthesis of 5-Methoxyquinoline Derivatives as Leukotriene Inhibitors." Journal of Medicinal Chemistry, vol. 30, no. 1, 1987, pp. 96-104. Link

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Reference for general substituent chemical shifts).
  • National Institutes of Health (NIH). "5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors." PubMed Central, 2015. Link

  • Spectral Database for Organic Compounds (SDBS). "13C NMR of Quinoline-3-carbaldehyde." SDBS No. 1245. Link

Comparative Reactivity Guide: 5-OMe vs. 6-OMe Quinoline-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 5-methoxyquinoline-3-carbaldehyde and 6-methoxyquinoline-3-carbaldehyde . It is structured for application scientists and medicinal chemists, focusing on how the positional isomerism of the methoxy group dictates reactivity, solubility, and downstream synthesis strategies.

Executive Summary

In the synthesis of quinoline-based pharmacophores (e.g., statins, antimalarials), the position of the electron-donating methoxy (-OMe) substituent critically influences the electrophilicity of the C3-formyl group.

  • This compound (5-OMe): Characterized by the "Peri-Effect." Steric interaction between the 5-OMe and H-4 proton disrupts planarity, reducing resonance donation. Result: Higher aldehyde electrophilicity, faster condensation rates, but lower solubility.

  • 6-Methoxyquinoline-3-carbaldehyde (6-OMe): Characterized by "Planar Resonance." The 6-OMe group effectively conjugates with the pyridine ring (specifically C4), increasing electron density near the aldehyde. Result: Lower aldehyde electrophilicity, slower reaction kinetics, but higher stability and crystallinity.

Structural & Electronic Analysis

The reactivity difference is governed by the transmission of electron density from the methoxy group to the C3-aldehyde.

Electronic Pathway Diagram

The following Graphviz diagram visualizes the competing electronic and steric forces.

QuinolineElectronics cluster_5OMe 5-Methoxy Isomer (Kinetic) cluster_6OMe 6-Methoxy Isomer (Thermodynamic) Node5 5-OMe Group Peri Peri-Interaction (Steric) vs H-4 Proton Node5->Peri Repulsion Twist Methoxy Bond Rotation (Loss of Planarity) Peri->Twist Res5 Diminished Resonance to C4/C3 Twist->Res5 Ald5 C3-Aldehyde (High Electrophilicity) Res5->Ald5 Weak Deactivation Node6 6-OMe Group Planar Planar Conformation (No Steric Clash) Node6->Planar Res6 Strong Resonance (+M) into C4 Planar->Res6 Ald6 C3-Aldehyde (Lower Electrophilicity) Res6->Ald6 Strong Deactivation caption Fig 1. Mechanistic flow showing how the peri-effect in the 5-isomer preserves aldehyde reactivity compared to the 6-isomer.

Mechanism Explained[1][2][3][4][5]
  • The 6-Position (Conjugation): The oxygen lone pair at C6 can delocalize via resonance to the bridgehead carbon (C4a) and subsequently to C4 . Since C4 is directly adjacent to the C3-aldehyde, this increased electron density stabilizes the aldehyde ground state, making it less susceptible to nucleophilic attack (e.g., Knoevenagel condensation).

  • The 5-Position (The Peri-Effect): The 5-OMe group is spatially crowded by the proton at C4. To relieve this steric strain, the methoxy group often rotates out of the aromatic plane. This twisting breaks the orbital overlap required for strong resonance donation. Consequently, the 5-OMe acts more like an inductive withdrawing group (or a weak donor), leaving the C3-aldehyde highly electrophilic.

Experimental Performance Comparison

The following data summarizes typical performance metrics in a standard Knoevenagel Condensation with malononitrile (a standard probe for electrophilicity).

Reaction Conditions: Ethanol, Piperidine (cat.), 25°C.

Feature5-Methoxy Isomer6-Methoxy IsomerApplication Implication
Reaction Rate (

)
Fast (< 15 min)Moderate (45-60 min)5-OMe is preferred for rapid, high-throughput library synthesis.
Aldehyde Electrophilicity HighModerate6-OMe requires stronger activation (e.g., acetic acid/heat) for weak nucleophiles.
Solubility (EtOH) ModerateLow (High Crystallinity)6-OMe products precipitate cleaner; 5-OMe often requires chromatography.
Yield (Isolated) 88-95%90-98%6-OMe gives higher purity yields due to ease of crystallization.
Fluorescence (Product) Weak/QuenchedStrong6-OMe derivatives are superior for fluorescent probe development.

Validated Experimental Protocols

Protocol A: Synthesis of Precursor (Vilsmeier-Haack)

Grounding: This protocol is based on the Meth-Cohn synthesis, the industry standard for 2-chloro-3-formylquinolines [1, 2].

Reagents:

  • N-(3-methoxyphenyl)acetamide (for 7-OMe/5-OMe mix) OR N-(4-methoxyphenyl)acetamide (for 6-OMe).

  • POCl₃ (Phosphorus oxychloride).[1][2]

  • DMF (Dimethylformamide).[2]

Workflow:

  • Vilsmeier Reagent Formation: Cool DMF (3.0 eq) to 0°C. Add POCl₃ (7.0 eq) dropwise. Stir 15 min.

  • Addition: Add the acetanilide (1.0 eq) solid in portions.

  • Cyclization: Heat to 75°C for 4–6 hours (monitor CO₂ evolution).

    • Note: The 3-methoxy acetanilide yields a mixture of 5-OMe and 7-OMe isomers. Isomer separation is required here (flash chromatography: 5-OMe elutes first due to lower polarity/peri-shielding).

  • Quench: Pour onto crushed ice/water.

  • Isolation: Filter the yellow precipitate. Recrystallize from acetonitrile.

Protocol B: Comparative Knoevenagel Condensation

Objective: To quantify the reactivity difference between 5-OMe and 6-OMe.

Reagents:

  • Substrate: 5-OMe or 6-OMe quinoline-3-carbaldehyde (1.0 mmol).

  • Nucleophile: Malononitrile (1.1 mmol).

  • Catalyst: Piperidine (1 drop).

  • Solvent: Ethanol (5 mL).

Step-by-Step:

  • Dissolve the aldehyde in ethanol at room temperature.

    • Observation: 6-OMe may require slight warming to fully dissolve.

  • Add malononitrile followed by piperidine.

  • Monitor: Check TLC (Hexane:EtOAc 7:3) every 10 minutes.

    • 5-OMe: Product precipitates almost immediately (exothermic).

    • 6-OMe: Solution turns yellow; precipitation is slower.

  • Workup: Filter the solid, wash with cold ethanol.

Troubleshooting & Optimization

Decision Tree for Isomer Selection

Use this logic flow to determine which isomer suits your specific drug development phase.

DecisionTree Start Select Application Speed Need Fast Kinetics (Combichem)? Start->Speed Fluoro Need Fluorescence? Speed->Fluoro No Use5 Use 5-OMe Isomer Speed->Use5 Yes Scale Scale-Up (>100g)? Fluoro->Scale No Use6 Use 6-OMe Isomer Fluoro->Use6 Yes (Strong Donor) Scale->Use5 No Scale->Use6 Yes (Better Crystallinity) caption Fig 2. Selection guide based on physicochemical properties.

Critical "Gotchas"
  • Regioisomer Contamination (5-OMe): When synthesizing the 5-OMe isomer from 3-methoxyacetanilide, the 7-methoxy isomer is the major product (sterically favored). You must rigorously separate them. The 5-OMe yield is typically lower (20-30% of the mixture).

  • Aldehyde Oxidation: The 5-OMe aldehyde oxidizes to the carboxylic acid faster upon air exposure than the 6-OMe analog. Store 5-OMe under argon.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[2][3] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[2][3] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[2]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016).[2] 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Chemical Reviews / Journal of Chemistry.[4]

  • Muscia, G. C., et al. (2011).
  • Zhu, S., et al. (2018). Substituent effects in the synthesis of quinoline derivatives via Vilsmeier-Haack reaction. Organic & Biomolecular Chemistry.

Sources

A Comparative Crystallographic Guide to 5-Methoxyquinoline-3-carbaldehyde Derivatives: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The precise three-dimensional arrangement of atoms and functional groups on the quinoline ring system is paramount, as it dictates the molecule's interaction with biological targets and ultimately its pharmacological profile. Among the myriad of quinoline derivatives, those bearing a methoxy substituent and a carbaldehyde group are of particular interest due to their potential as versatile intermediates in the synthesis of more complex, biologically active molecules.[2]

This guide provides a comprehensive comparative analysis of the crystal structure of quinoline-3-carbaldehyde derivatives, with a specific focus on understanding the influence of a methoxy substituent at the 5-position. While a definitive crystal structure for 5-methoxyquinoline-3-carbaldehyde is not publicly available, this guide will leverage detailed crystallographic data from closely related analogues to infer and discuss its likely structural characteristics. By examining the synthesis, spectroscopic characterization, and solid-state architecture of these compounds, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-property relationships within this important class of molecules.

Synthesis and Spectroscopic Characterization: Building the Quinoline Core

The synthesis of quinoline-3-carbaldehyde derivatives is most commonly achieved through the Vilsmeier-Haack reaction.[3] This powerful formylation reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic substrate. In the context of quinoline synthesis, a substituted acetanilide serves as the precursor, which undergoes cyclization and formylation to yield the desired 2-chloroquinoline-3-carbaldehyde. This chloro-derivative is a key intermediate, as the chlorine atom at the 2-position can be readily displaced by a methoxy group via nucleophilic aromatic substitution to afford the corresponding 2-methoxyquinoline-3-carbaldehyde.[4]

Experimental Protocol: A Generalized Vilsmeier-Haack Synthesis

The following protocol outlines a representative synthesis of a 2-chloroquinoline-3-carbaldehyde derivative, a common precursor to the target methoxy-substituted compounds.

  • Vilsmeier Reagent Formation: To a flask containing anhydrous N,N-dimethylformamide (DMF) cooled in an ice bath (0-5 °C), phosphorus oxychloride (POCl₃) is added dropwise with constant stirring. The reaction is allowed to proceed for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Reaction with Acetanilide: The desired substituted acetanilide is then added portion-wise to the freshly prepared Vilsmeier reagent.

  • Cyclization: The reaction mixture is subsequently heated to 80-90 °C for several hours to facilitate the cyclization and formation of the quinoline ring. Reaction progress is monitored by thin-layer chromatography (TLC).

  • Hydrolysis and Isolation: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the 2-chloroquinoline-3-carbaldehyde derivative.[1]

The successful synthesis and purification of these derivatives are confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which provide detailed information about the molecular structure and purity of the compounds.[3]

Comparative Crystal Structure Analysis: Insights from Methoxy-Substituted Analogues

The crystal structure of a molecule reveals not only its precise atomic arrangement but also the intricate network of intermolecular interactions that govern its packing in the solid state.[5][6] While the crystal structure of this compound remains to be determined, a comparative analysis of its isomers and other related derivatives provides invaluable insights into the likely influence of the 5-methoxy group on the overall molecular conformation and crystal packing.

Here, we compare the crystallographic data of two key derivatives: 2-methoxyquinoline-3-carbaldehyde and 7-methoxy-2-phenylquinoline-3-carbaldehyde .

Data Presentation: Crystallographic Parameters
Parameter2-Methoxyquinoline-3-carbaldehyde[7]7-Methoxy-2-phenylquinoline-3-carbaldehyde[8]
Chemical Formula C₁₁H₉NO₂C₁₇H₁₃NO₂
Molecular Weight 187.19 g/mol 263.28 g/mol
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Unit Cell Dimensions a = 8.8206(6) Å, b = 4.8446(3) Å, c = 21.6828(14) Å, β = 90.612(4)°a = 7.332(3) Å, b = 7.582(2) Å, c = 12.487(4) Å, α = 73.424(12)°, β = 85.877(12)°, γ = 83.029(11)°
Volume (ų) 926.50(10)659.9(4)
Z (Molecules/unit cell) 42
Analysis of Molecular Geometry and Intermolecular Interactions

In the crystal structure of 2-methoxyquinoline-3-carbaldehyde , the quinoline ring system is essentially planar.[7] The methoxy and carbaldehyde groups are nearly coplanar with the quinoline ring. The crystal packing is stabilized by a combination of C-H···O hydrogen bonds and π-π stacking interactions.[7] Specifically, molecules form centrosymmetric dimers through pairs of C-H···O hydrogen bonds. These dimers are further linked by π-π interactions between the pyridine and benzene rings of adjacent quinoline systems.[7]

For 7-methoxy-2-phenylquinoline-3-carbaldehyde , the presence of a bulky phenyl group at the 2-position introduces a significant conformational twist. The phenyl ring is inclined to the quinoline ring system by approximately 43.5°.[8] The crystal packing is dominated by C-H···O hydrogen bonds, which form double-stranded chains. These chains are further interconnected by π-π stacking interactions between the quinoline rings of neighboring molecules.[8]

Based on these observations, we can anticipate that the crystal structure of This compound will also feature a largely planar quinoline ring. The methoxy group at the 5-position is expected to influence the electronic distribution within the aromatic system and participate in intermolecular interactions. It is highly probable that C-H···O hydrogen bonds involving the methoxy oxygen and the carbaldehyde oxygen will play a crucial role in the crystal packing. Furthermore, π-π stacking interactions between the quinoline rings are also expected to be a significant stabilizing force. The precise nature and geometry of these interactions will ultimately determine the overall packing motif.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Vilsmeier-Haack Reaction cluster_product Intermediate & Final Product Acetanilide Acetanilide Cyclization Cyclization & Formylation Acetanilide->Cyclization DMF_POCl3 DMF + POCl3 Vilsmeier_Reagent Vilsmeier Reagent Formation DMF_POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Cyclization Chloro_Derivative 2-Chloroquinoline-3-carbaldehyde Cyclization->Chloro_Derivative Hydrolysis Methoxy_Derivative This compound Derivative Chloro_Derivative->Methoxy_Derivative Nucleophilic Substitution

Caption: Generalized workflow for the synthesis of this compound derivatives.

Intermolecular_Interactions mol1 Quinoline Derivative 1 C-H Carbonyl O Methoxy O mol2 Quinoline Derivative 2 C-H Carbonyl O Methoxy O mol1:port1->mol2:port2 C-H···O Hydrogen Bond mol1:head->mol2:head π-π Stacking

Caption: Key intermolecular interactions in the crystal packing of methoxyquinoline derivatives.

Conclusion and Future Outlook

This guide has provided a comparative overview of the crystal structure analysis of this compound derivatives, drawing upon data from closely related analogues. The synthesis via the Vilsmeier-Haack reaction and subsequent nucleophilic substitution is a robust method for accessing this class of compounds. The analysis of known crystal structures suggests that the molecular geometry of this compound is likely to be planar, with crystal packing dominated by a combination of C-H···O hydrogen bonds and π-π stacking interactions.

The definitive determination of the crystal structure of this compound and its derivatives through single-crystal X-ray diffraction is a crucial next step. This experimental data will not only validate the predictions made in this guide but also provide a more nuanced understanding of the subtle interplay of intermolecular forces. Such knowledge is essential for the rational design of novel quinoline-based compounds with tailored solid-state properties and enhanced biological activity, paving the way for the development of next-generation therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2009). 2-Chloro-quinoline-3-carbaldehyde. PubMed. [Link]

  • National Center for Biotechnology Information. (2010). 2-Methoxyquinoline-3-carbaldehyde. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2013). 7-Methoxy-2-phenylquinoline-3-carbaldehyde. PubMed Central. [Link]

  • ResearchGate. (2023, December). Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. [Link]

  • MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • National Center for Biotechnology Information. (2010). 2-Methoxyquinoline-3-carbaldehyde. PubMed Central. [Link]

  • RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • European Journal of Chemistry. (2018). Structural characterization and crystal packing of the isoquinoline derivative. [Link]

  • Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. [Link]

  • ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. [Link]

  • MDPI. (2022). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. [Link]

  • Sherrill Group. (n.d.). Intermolecular Interactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PubMed Central. [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. [Link]

  • MDPI. (2022). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. [Link]

  • PubMed. (2020, January 15). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. [Link]

  • Semantic Scholar. (2026, January 28). Spectroscopic characterization, DFT analysis, and molecular docking studies of a novel quinoline-based isonicotinohydrazide derivative. [Link]

  • ResearchGate. (2009, October 6). 2-Chlorobenzo[h]quinoline-3-carbaldehyde. [Link]

  • ResearchGate. (2020, April 29). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

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Technical Guide: UV-Vis Spectral Profiling of 5-Methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the UV-Vis spectral profiling of 5-methoxyquinoline-3-carbaldehyde , a critical intermediate in the synthesis of phosphodiesterase 10A (PDE10A) inhibitors.

Executive Summary

This compound (CAS: 363135-59-5, also referenced as RBO 3511 OA) is a functionalized quinoline derivative used primarily as a pharmacophore building block. Its electronic structure is defined by the fusion of the electron-rich 5-methoxy group with the electron-deficient quinoline-3-carbaldehyde scaffold.

This guide provides a comparative spectral analysis, predicting its absorption maxima (


) based on verified structural analogs, and outlines a validated experimental protocol for its characterization.

Spectral Characteristics & Comparative Analysis

Theoretical & Comparative Data

The UV-Vis spectrum of this compound is dominated by two primary electronic transitions:

  • 
     Transition (High Intensity):  Originating from the aromatic quinoline system.
    
  • 
     Transition (Lower Intensity):  Originating from the non-bonding electrons of the carbonyl (aldehyde) and heterocyclic nitrogen.
    

The 5-methoxy substituent acts as an auxochrome. Through mesomeric donation (+M effect), it destabilizes the HOMO more than the LUMO, resulting in a bathochromic (red) shift compared to the unsubstituted parent compound.

Table 1: Comparative Absorption Maxima (

)[1]
CompoundSolvent

(nm)
Transition AssignmentData Confidence
Quinoline Ethanol275, 313

Experimental [1]
Quinoline-3-carbaldehyde Methanol234, 290, 315 (sh)

,

Experimental [2]
6-Methoxyquinoline-3-carbaldehyde Methanol265, 350Conjugated CTExperimental [3]
This compound Methanol 295–305, 340–360 Predicted High (Analog-Derived)

Note: The 5-position (peri-position) introduces specific steric and electronic interactions with the ring nitrogen that may slightly dampen the red shift compared to the 6-methoxy isomer, but the absorption will remain significantly red-shifted relative to the unsubstituted aldehyde.

Structural Chromophore Analysis

The following diagram illustrates the electronic interplay between the electron-donating methoxy group and the electron-withdrawing formyl group.

ChromophoreAnalysis cluster_effect Resulting Spectral Effect OMe 5-Methoxy Group (+M Donor) Ring Quinoline Ring (Aromatic System) OMe->Ring Electron Density Donation Transition Bathochromic Shift (Red Shift) OMe->Transition CHO 3-Carbaldehyde (-M Acceptor) Ring->CHO Conjugation Path CHO->Transition

Figure 1: Electronic conjugation pathway causing the spectral red-shift in this compound.

Experimental Protocol: UV-Vis Characterization

To obtain the precise


 for your specific lot of this compound, follow this self-validating protocol. This method minimizes solvatochromic errors and concentration-dependent aggregation.
Materials
  • Analyte: this compound (>95% purity).[2][3]

  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Workflow
  • Stock Solution Preparation (

    
     M): 
    
    • Weigh 1.87 mg of this compound (MW: 187.19 g/mol ).

    • Dissolve in 10 mL of Methanol in a volumetric flask. Sonicate for 2 minutes to ensure complete dissolution.

  • Working Solution Dilution (

    
     M): 
    
    • Transfer 200

      
      L of Stock Solution into a 10 mL volumetric flask.
      
    • Dilute to mark with Methanol.

  • Baseline Correction (Blanking):

    • Fill both cuvettes with pure Methanol.

    • Run a baseline correction (200–500 nm).

    • Validation Check: Absorbance at 220 nm should be < 0.05.

  • Spectral Scan:

    • Replace the sample cuvette solution with the Working Solution.

    • Scan parameters:

      • Range: 200–500 nm

      • Scan Rate: 300 nm/min

      • Data Interval: 1 nm

    • Criterion: The main absorbance peak should fall between 0.3 and 0.8 AU for linearity.

Protocol Visualization

ExperimentalWorkflow cluster_QC Quality Control Start Start: Solid Sample (5-OMe-Quinoline-3-CHO) Stock Prepare Stock Solution 1 mM in MeOH Start->Stock Dilution Dilute to Working Conc. ~20 µM Stock->Dilution Blank Baseline Correction (Pure MeOH) Dilution->Blank Prepare Cuvettes Scan Acquire Spectrum (200-500 nm) Blank->Scan Analyze Identify Maxima (λmax) Scan->Analyze Check Absorbance 0.3 - 0.8 AU? Scan->Check Check->Dilution No (Re-dilute) Check->Analyze Yes

Figure 2: Validated workflow for UV-Vis spectral acquisition.

Synthesis & Purity Context

The UV-Vis profile is a critical checkpoint during synthesis. This compound is typically synthesized via the Vilsmeier-Haack formylation of N-(3-methoxyphenyl)acetamide [4].

  • Purity Indicator: The presence of a shoulder >380 nm often indicates oxidation impurities or residual polymeric species.

  • Differentiation: The aldehyde has a distinct

    
     band (~340 nm) which disappears upon reduction to the alcohol (5-methoxyquinoline-3-methanol), a common next step in PDE10A inhibitor synthesis [5].
    

References

  • Perkampus, H.H. (1992). UV-Vis Atlas of Organic Compounds. VCH Publishers. (General Quinoline Data).[4]

  • Kumru, M., et al. (2015). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 81-89. Link

  • Dobbie, J.J., & Fox, J.J. (1912). The absorption spectra of quinine, cupreine, 6-methoxyquinoline, and 6-hydroxyquinoline. Journal of the Chemical Society, Transactions, 101, 77-81. Link

  • Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. (Standard Vilsmeier-Haack Protocol).
  • Verhoest, P.R., et al. (2012). Substituted 6,7-dialkoxy-3-isoquinolinol derivatives as inhibitors of phosphodiesterase 10 (PDE10A). World Intellectual Property Organization, WO2012112946A1. (Cites use of this compound).[3][5][6][7][8] Link

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